(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)6-4-3-5-8-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJGQVVONTYHLT-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186928 | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33305-75-8 | |
| Record name | L-Proline, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33305-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl L-prolinate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride chemical properties
An In-depth Technical Guide to (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
Introduction
This compound is a chiral organic compound widely utilized as a versatile building block in synthetic organic chemistry and pharmaceutical research.[1] As a derivative of the naturally occurring amino acid (S)-proline, it provides a key stereocenter, making it an invaluable intermediate for the enantioselective synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs).[2][3] The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions.[2][4]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing comprehensive information on the chemical properties, synthesis, and applications of this compound.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid.[4] Its key structural feature is a five-membered pyrrolidine ring derived from L-proline, with an ethyl ester group at the 2-position.[2] This specific stereochemistry is crucial for its application in asymmetric synthesis.
Structural and Identifying Information
| Property | Value |
| IUPAC Name | (2S)-ethyl pyrrolidine-2-carboxylate;hydrochloride |
| Synonyms | Ethyl L-prolinate hydrochloride, L-Proline ethyl ester HCl |
| CAS Number | 33305-75-8[5] |
| Molecular Formula | C₇H₁₄ClNO₂[2][5] |
| Molecular Weight | 179.65 g/mol [2][5] |
| Canonical SMILES | CCOC(=O)[C@H]1CCCN1.Cl |
| InChI Key | DUJGQVVONTYHLT-LJQANCHMSA-N |
Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid/powder[4][6][7] |
| Purity | Typically ≥97%[5] |
| Solubility | The hydrochloride form enhances solubility in polar solvents such as water and alcohols.[2][4] |
| Storage | Store in a cool, well-ventilated place under an inert atmosphere.[6][7][8] |
Synthesis and Experimental Protocols
The most common synthetic route to this compound is through the Fischer esterification of L-proline. This method is reliable and allows for the retention of the crucial stereochemistry at the alpha-carbon.
General Synthesis Protocol: Fischer Esterification of L-Proline
Objective: To synthesize this compound from L-proline and ethanol.
Reaction: L-Proline + Ethanol --(Acid Catalyst)--> this compound
Materials:
-
L-Proline
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas
-
Diethyl ether or other suitable non-polar solvent for precipitation/crystallization
Procedure:
-
Reaction Setup: A suspension of L-proline is prepared in an excess of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The apparatus should be protected from atmospheric moisture using a drying tube.
-
Acid Catalyst Addition: The flask is cooled in an ice bath. Thionyl chloride is added dropwise to the stirred suspension. Alternatively, dry HCl gas can be bubbled through the mixture. This in-situ generation of the acid catalyst protonates the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.
-
Reaction: After the addition of the catalyst, the reaction mixture is heated to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting L-proline is fully consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol and volatile reagents are removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is often purified by recrystallization. The residue is dissolved in a minimal amount of hot ethanol and then precipitated by the addition of a non-polar solvent like diethyl ether. The mixture is cooled to induce crystallization.
-
Drying: The precipitated white solid, this compound, is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacological properties.[9] this compound, as an enantiomerically pure proline derivative, is a critical starting material for numerous drugs.
-
Chiral Building Block: Its primary role is as a chiral synthon. The defined stereocenter is incorporated into the final drug molecule, which is often essential for its biological activity and specificity.[2]
-
Synthesis of APIs: It is an intermediate in the synthesis of a wide range of pharmaceuticals. The pyrrolidine ring can mimic peptide structures, making it useful in the development of peptidomimetic drugs like protease inhibitors.[2] It is also a precursor for neuromodulators and various heterocyclic compounds.[2][3]
-
Scaffold for Libraries: In drug discovery, it serves as a scaffold for creating libraries of compounds for high-throughput screening. The pyrrolidine nitrogen and the ester group provide two points for chemical modification, allowing for the generation of diverse molecular structures.
Caption: Role as a key intermediate in pharmaceutical synthesis.
Safety and Handling
This compound requires careful handling in a laboratory setting. It is classified as harmful and an irritant.
Hazard Identification
-
Hazard Statements:
-
Signal Word: Warning[5]
Precautionary Measures and First Aid
| Precaution | Description |
| Handling | Use only in a well-ventilated area, such as a fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[10][12] Avoid breathing dust/fume/gas/mist/vapors/spray.[8] Wash hands thoroughly after handling.[12] |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[8][10] |
| In case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water.[8][12] If skin irritation occurs, get medical help.[10] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing.[11] Call a poison center or doctor if you feel unwell. |
| If Swallowed | Rinse mouth. Do NOT induce vomiting.[8] Call a poison center or doctor immediately. |
| Fire-fighting | Use CO₂, dry chemical, or foam to extinguish.[8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[8] |
References
- 1. fuaij.com [fuaij.com]
- 2. Ethyl pyrrolidine-2-carboxylate hydrochloride (1569642-87-0) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 5. This compound [oakwoodchemical.com]
- 6. indiamart.com [indiamart.com]
- 7. (S)-2-Methylpyrrolidine-2-carboxylic acid (Hydrochloride) manufacturers and suppliers in india [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis of (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a key chiral building block in the development of various pharmaceuticals. This document details experimental protocols, presents quantitative data for comparison, and illustrates the synthetic workflows.
Introduction
This compound, also known as L-proline ethyl ester hydrochloride, is a versatile intermediate widely used in organic synthesis. Its significance lies in its role as a precursor for more complex molecules, particularly in the synthesis of peptide-based drugs and chiral ligands. The proline ring imparts conformational rigidity, which is often desirable in drug design to enhance binding affinity and selectivity to biological targets. This guide focuses on the prevalent and effective methods for its preparation, primarily through the esterification of L-proline.
Core Synthesis Pathway: Fischer Esterification of L-Proline
The most common and direct route to this compound is the Fischer esterification of L-proline with ethanol, catalyzed by a strong acid. The acid serves a dual purpose: it protonates the carboxylic acid to facilitate nucleophilic attack by ethanol and it forms the hydrochloride salt of the product, which aids in its isolation and stability. Two primary methods for introducing the acid catalyst are the use of hydrogen chloride gas and thionyl chloride.
Synthesis Workflow
The general workflow for the synthesis of this compound from L-proline is depicted below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols & Data
This section details the experimental procedures for the two primary methods of Fischer esterification and presents the available quantitative data for comparison.
Method 1: Esterification using Hydrogen Chloride Gas
This classic method involves bubbling dry hydrogen chloride gas through a suspension of L-proline in anhydrous ethanol.
Experimental Protocol:
-
Suspend L-proline in anhydrous ethanol in a suitable reaction vessel equipped with a gas inlet tube and a stirring mechanism.
-
Bubble dry hydrogen chloride gas through the suspension with continuous stirring. The reaction is typically exothermic, so cooling may be necessary to maintain the desired temperature.
-
After saturation with HCl, heat the reaction mixture to reflux for a specified period (e.g., 1 hour) to drive the esterification to completion.[1]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product, often as an oil or a semi-solid.[1]
-
To purify, dissolve the residue in a minimal amount of ethanol and precipitate the hydrochloride salt by adding a non-polar solvent like diethyl ether.[2]
-
Collect the precipitated white solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Method 2: Esterification using Thionyl Chloride
This method generates hydrogen chloride in situ from the reaction of thionyl chloride with ethanol, which can be more convenient and safer than handling HCl gas directly.
Experimental Protocol:
-
Cool anhydrous ethanol to 0°C in a reaction vessel equipped with a dropping funnel and a stirrer.
-
Slowly add thionyl chloride dropwise to the cold ethanol. This reaction is highly exothermic and generates sulfur dioxide and hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.
-
After the addition of thionyl chloride is complete, add L-proline to the solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours (e.g., 9 hours) to ensure complete conversion.[3]
-
After cooling, evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to remove excess reagents and byproducts, resulting in the precipitation of the desired product.[3]
-
Isolate the white solid by filtration, wash with diethyl ether, and dry.
Quantitative Data Summary
The following table summarizes the quantitative data from various reported syntheses.
| Method | Starting Material | Reagents | Reaction Time | Yield | Purity | Reference |
| HCl Gas | L-Proline | Anhydrous Ethanol, HCl gas | 1 hour (reflux) | 100% | Oily product | [1] |
| Thionyl Chloride | L-Proline | Anhydrous Methanol, Thionyl Chloride | 9 hours (reflux) | Not specified | Crystalline solid | [3] |
| Thionyl Chloride | L-Proline | Benzyl Alcohol, Thionyl Chloride | 48 hours (0°C to RT) | 93% | White solid | [4] |
Note: The synthesis using benzyl alcohol is analogous to the one with ethanol and is included for yield comparison.
Reaction Mechanism
The underlying chemical transformation for both methods is the acid-catalyzed Fischer esterification. The mechanism is illustrated below.
Caption: Mechanism of Fischer Esterification of L-Proline.
Applications in Further Synthesis
This compound is a valuable starting material for the synthesis of more complex molecules. For instance, it is a precursor in the synthesis of certain dipeptidyl peptidase IV (DPP-IV) inhibitors, which are used in the treatment of type 2 diabetes. A general representation of its utility is shown below.
Caption: Exemplary synthetic utility of the title compound.
Conclusion
The synthesis of this compound is a well-established process, with the Fischer esterification of L-proline being the most efficient and widely used method. The choice between using hydrogen chloride gas and thionyl chloride as the acid catalyst often depends on the available laboratory infrastructure and safety considerations. Both methods can provide high yields of the desired product. The resulting hydrochloride salt is a stable, crystalline solid, making it an ideal chiral building block for a variety of applications in pharmaceutical and chemical research.
References
(S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: A Chiral Scaffold for Targeted Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a pivotal chiral building block in the synthesis of a diverse range of pharmaceuticals. As a derivative of the amino acid L-proline, its stereochemically defined structure is instrumental in creating enantiomerically pure drugs, where specific three-dimensional orientations are critical for therapeutic efficacy and safety. This guide delves into the role of this compound as a synthetic intermediate and explores the mechanisms of action of key therapeutic agents derived from the pyrrolidine scaffold, namely the angiotensin-converting enzyme (ACE) inhibitor Captopril and the carbapenem antibiotic Ertapenem.
While this compound does not possess a direct mechanism of action as a therapeutic agent itself, its significance lies in providing the foundational chiral structure for active pharmaceutical ingredients (APIs). The pyrrolidine ring system is a common motif in numerous bioactive molecules, contributing to their conformational rigidity and specific interactions with biological targets.
Captopril: An Archetypal ACE Inhibitor for Cardiovascular Disease
Captopril, the first orally active ACE inhibitor, revolutionized the treatment of hypertension and heart failure. Its synthesis, while not directly from the ethyl ester, relies on the chiral backbone of L-proline, a closely related precursor.
Mechanism of Action
Captopril's primary mechanism of action is the competitive inhibition of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] The RAAS is a critical regulator of blood pressure and fluid and electrolyte balance.
1.1.1. Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[2] Angiotensin II exerts its effects by binding to AT1 receptors, leading to:
-
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[2]
-
Aldosterone Secretion: Stimulation of the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[2]
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release, contributing to increased heart rate and vasoconstriction.
By inhibiting ACE, captopril reduces the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Captopril also inhibits the degradation of bradykinin, a potent vasodilator, further contributing to its antihypertensive effect.[1]
1.1.2. ACE-Dependent Intracellular Signaling
Recent studies have revealed that the binding of ACE inhibitors like captopril to ACE can trigger intracellular signaling pathways independent of the enzyme's catalytic activity.[3][4][5] This includes the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase 1/2 (ERK1/2).[3][4] This signaling cascade may contribute to the long-term beneficial effects of ACE inhibitors beyond blood pressure control, potentially influencing processes like inflammation and cell growth.[3]
Quantitative Data: In Vitro Potency of Captopril
The inhibitory potency of captopril against ACE is quantified by its half-maximal inhibitory concentration (IC50).
| Inhibitor | Target | IC50 (nM) | Reference |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.7 - 23 | [6] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 6 | [7] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 20 | [8] |
| Captopril | Angiotensin-Converting Enzyme (ACE) | 1.9 ± 0.2 (Plasma), 2.3 ± 0.3 (Lung), 2.5 ± 0.3 (Heart), 3.1 ± 0.4 (Renal Cortex), 2.8 ± 0.3 (Renal Medulla) | [9] |
Experimental Protocol: In Vitro ACE Inhibition Assay
A common method to determine the ACE inhibitory activity of compounds like captopril involves a spectrophotometric assay using the substrate hippuryl-histidyl-leucine (HHL).[10][11][12]
Principle: ACE cleaves HHL to form hippuric acid and histidyl-leucine. The amount of hippuric acid produced is quantified by its absorbance at 228 nm after extraction.[10][12]
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., borate buffer, pH 8.3), the ACE enzyme, and the test inhibitor (captopril) at various concentrations.[9][12]
-
Pre-incubation: The enzyme and inhibitor are pre-incubated to allow for binding.[9][12]
-
Reaction Initiation: The reaction is initiated by adding the HHL substrate.[9][12]
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).[9][10][12]
-
Reaction Termination: The reaction is stopped by adding a strong acid, such as hydrochloric acid (HCl).[9][10]
-
Extraction: The hippuric acid produced is extracted into an organic solvent, typically ethyl acetate.[9][10][12]
-
Quantification: The absorbance of the extracted hippuric acid is measured using a UV-Vis spectrophotometer at 228 nm.[10][12]
-
IC50 Calculation: The percentage of ACE inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[6][9]
Visualizations
Caption: Captopril's mechanism via RAAS inhibition.
Caption: Workflow for ACE inhibition assay.
Ertapenem: A Broad-Spectrum Carbapenem Antibiotic
Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. The pyrrolidine ring is a key structural feature of ertapenem.
Mechanism of Action
Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[13][14][15][16] This process is crucial for bacterial viability, as the cell wall maintains the cell's structural integrity and protects it from osmotic stress.
2.1.1. Inhibition of Peptidoglycan Synthesis
The primary target of ertapenem is a group of bacterial enzymes known as penicillin-binding proteins (PBPs).[13][14][15][17] PBPs are essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation reaction that cross-links the peptide side chains of the peptidoglycan strands. This cross-linking provides the necessary rigidity to the cell wall.
Ertapenem, being a beta-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBPs. It forms a stable, covalent acyl-enzyme intermediate with the PBP, effectively inactivating the enzyme.[16] This inhibition of PBP activity disrupts cell wall synthesis, leading to the formation of a defective cell wall that cannot withstand the internal osmotic pressure. Consequently, the bacterial cell undergoes lysis and death.[13][15][16] In Escherichia coli, ertapenem has a strong affinity for PBPs 2 and 3.[17]
Quantitative Data: In Vitro Activity of Ertapenem
The in vitro activity of ertapenem is determined by its minimum inhibitory concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Escherichia coli (ESBL-producing) | 0.12 | 0.5 | [18] |
| Klebsiella pneumoniae (ESBL-producing) | 0.12 | 1 | [18] |
| Enterobacter cloacae | ≤0.06 | 0.25 | [19] |
| Streptococcus pneumoniae | ≤0.015 | 0.015 | [20] |
| Haemophilus influenzae | ≤0.015 | 0.03 | [20] |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21]
Principle: A standardized inoculum of a bacterium is tested against serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible bacterial growth.[21]
Procedure:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of ertapenem are prepared in a cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[21]
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the ertapenem dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of ertapenem at which there is no visible growth.
Visualizations
Caption: Ertapenem's inhibition of cell wall synthesis.
Caption: Workflow for MIC determination.
References
- 1. Captopril - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Captopril? [synapse.patsnap.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. benchchem.com [benchchem.com]
- 7. apexbt.com [apexbt.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. etflin.com [etflin.com]
- 11. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 12. researchgate.net [researchgate.net]
- 13. What is the mechanism of Ertapenem Sodium? [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. nbinno.com [nbinno.com]
- 16. Ertapenem - Wikipedia [en.wikipedia.org]
- 17. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Ertapenem Resistance among Extended-Spectrum-β-Lactamase-Producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ihma.com [ihma.com]
- 20. [In vitro activity of ertapenem against clinical bacterial isolates in 69 Spanish medical centers (E-test study)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Spectroscopic Profile of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride (C₇H₁₄ClNO₂; Molecular Weight: 179.65 g/mol ). Due to the limited availability of directly published spectra for this specific salt, this document presents a detailed analysis based on established spectroscopic principles and data from closely related analogs, including the corresponding free base. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are derived from the analysis of its structural features and comparison with spectral data of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 (broad s) | Singlet (broad) | 1H | NH ₂⁺ |
| ~9.5 (broad s) | Singlet (broad) | 1H | NH ₂⁺ |
| ~4.6 (dd) | Doublet of doublets | 1H | CH -COO |
| 4.25 (q) | Quartet | 2H | O-CH ₂-CH₃ |
| ~3.4 (m) | Multiplet | 2H | N-CH ₂ (ring) |
| ~2.4 (m) | Multiplet | 1H | CH ₂ (ring) |
| ~2.1 (m) | Multiplet | 3H | CH ₂ (ring) |
| 1.30 (t) | Triplet | 3H | O-CH₂-CH ₃ |
Solvent: D₂O or DMSO-d₆. Chemical shifts are referenced to a standard (e.g., TMS at 0 ppm). The broad signals for the N-H protons are due to proton exchange and quadrupolar effects.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester) |
| ~63 | O-C H₂-CH₃ |
| ~60 | C H-COO |
| ~47 | N-C H₂ (ring) |
| ~30 | C H₂ (ring) |
| ~25 | C H₂ (ring) |
| ~14 | O-CH₂-C H₃ |
Solvent: D₂O or DMSO-d₆.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Strong, broad | N-H⁺ stretching (from hydrochloride) |
| 2980-2850 | Medium | C-H stretching (aliphatic) |
| ~1740 | Strong | C=O stretching (ester) |
| ~1200 | Strong | C-O stretching (ester) |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 144.11 | [M+H]⁺ of the free base (C₇H₁₄NO₂) |
| 143.10 | [M]⁺ of the free base (C₇H₁₃NO₂) |
| 70.06 | Fragment ion: [C₄H₈N]⁺ (pyrrolidinyl cation) |
The mass spectrum is expected to show the molecular ion of the free base, as the hydrochloride salt will likely dissociate in the ion source.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Add a small amount of an appropriate internal standard if quantitative analysis is required. For D₂O, DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) can be used. For DMSO-d₆, TMS (tetramethylsilane) can be used, although the solvent peak itself is often used as a reference.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C. The spectral width should typically be 0-200 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL.
-
Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to at least m/z 200 to observe the molecular ion and key fragments.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of the target compound.
A Technical Guide to (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride: A Key Chiral Building Block in Drug Discovery
For Immediate Release
This technical guide provides an in-depth overview of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a pivotal chiral intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, structural information, detailed synthesis protocols, and its application in the synthesis of therapeutic agents.
Core Compound Information
This compound, also known as ethyl L-prolinate hydrochloride, is a derivative of the naturally occurring amino acid L-proline. Its stereochemical integrity makes it a valuable starting material for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry.
Chemical Structure:
-
IUPAC Name: (2S)-ethyl pyrrolidine-2-carboxylate;hydrochloride
-
Molecular Formula: C₇H₁₄ClNO₂
-
Molecular Weight: 179.65 g/mol
-
CAS Number: 33305-75-8
The structure consists of a five-membered pyrrolidine ring with an ethyl ester functional group at the C-2 position in the (S) configuration. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented below. This data is essential for its characterization and quality control in research and manufacturing settings.
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₄ClNO₂ |
| Molecular Weight | 179.65 g/mol |
| CAS Number | 33305-75-8 |
| Purity | ≥98% |
| Solubility | Soluble in water and alcohols |
| Analytical Data | Observed Peaks/Signals |
| ¹H NMR (CDCl₃) | δ 10.57, 8.92 (br, 2H, NH₂); 4.42 (m, 1H, CH); 4.24 (q, J=5.87 Hz, 2H, OCH₂); 3.50 (m, 2H, NCH₂); 2.40, 2.10 (m, 4H, CH₂); 1.27 (t, J=5.87 Hz, 3H, OCH₂CH₃) ppm.[1] |
| ¹³C NMR (CDCl₃) | δ 169.3 (C=O); 59.2 (CH); 53.6 (OCH₂); 46.0 (NCH₂); 28.7, 23.6 (CH₂); 14.1 (CH₃) ppm. |
| Infrared (IR) | 3115 cm⁻¹ (N-H stretch), 3021 cm⁻¹ (N-H stretch), 1755 cm⁻¹ (C=O stretch).[1] |
Experimental Protocols
The most common and efficient method for the synthesis of this compound is the Fischer esterification of L-proline. This method involves the reaction of L-proline with ethanol in the presence of a strong acid catalyst, typically hydrogen chloride gas or thionyl chloride.
Synthesis of this compound via Fischer Esterification:
Materials:
-
L-proline
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether (Et₂O)
Procedure:
-
A suspension of L-proline in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The flask is cooled in an ice bath, and thionyl chloride is added dropwise with vigorous stirring. Alternatively, dry hydrogen chloride gas is bubbled through the suspension.[2]
-
After the addition of the acid catalyst is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure.
-
The resulting residue is triturated with diethyl ether to precipitate the this compound as a white solid.[2]
-
The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Application in Drug Synthesis: Angiotensin-Converting Enzyme (ACE) Inhibitors
This compound is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. These drugs are widely used to treat hypertension and congestive heart failure. The pyrrolidine scaffold of the molecule mimics the C-terminal proline residue of ACE substrates, leading to potent and specific inhibition.
A prominent example of its application is in the synthesis of Enalapril. The proline moiety, derived from (S)-Ethyl pyrrolidine-2-carboxylate, is a key structural feature responsible for the drug's efficacy.
The following diagram illustrates the logical workflow for the synthesis of Enalapril, highlighting the incorporation of the L-alanyl-L-proline dipeptide, which is synthesized from L-proline derivatives.
Conclusion
This compound is a versatile and indispensable chiral building block in modern drug discovery and development. Its well-defined stereochemistry and reactivity make it an ideal starting material for the synthesis of a wide range of biologically active molecules, particularly ACE inhibitors. The synthetic protocols and analytical data provided in this guide are intended to support researchers in the efficient and effective utilization of this important chemical entity.
References
Navigating the Safety Profile of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development, requires careful handling and a thorough understanding of its safety profile. This technical guide provides a comprehensive overview of its material safety data, compiled from available information, to ensure safe laboratory practices and risk mitigation.
Chemical Identification and Physical Properties
This compound, with the CAS number 33305-75-8, is the hydrochloride salt of the ethyl ester of the naturally occurring amino acid, L-proline. The hydrochloride form generally enhances the compound's stability and solubility in aqueous media.[1] While specific quantitative physical properties like a precise melting or boiling point are not consistently reported across public safety documents, some general characteristics are known.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | L-Proline ethyl ester hydrochloride, H-Pro-OEt HCl | [2][3] |
| CAS Number | 33305-75-8 | [2][4] |
| Molecular Formula | C₇H₁₄ClNO₂ | [2][4] |
| Molecular Weight | 179.65 g/mol | [3][4] |
| Physical Form | Liquid, Solid, or Semi-solid | [1] |
| Purity | Typically ≥97% | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential risks.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
Note: The classification for eye damage/irritation varies slightly between suppliers, with some indicating "serious eye damage" (Category 1) and others "serious eye irritation" (Category 2). Prudence dictates handling it as a substance with the potential for severe eye injury.
GHS Pictograms:
-
Health Hazard: For respiratory irritation.
-
Corrosion: For serious eye damage.
-
Exclamation Mark: For oral toxicity, skin irritation, and eye irritation.
Signal Word: Danger or Warning
Hazard Statements (H-phrases):
-
H302: Harmful if swallowed.[4]
-
H318: Causes serious eye damage.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements (P-phrases):
A comprehensive set of precautionary statements is advised for handling this compound:
| Category | P-phrases |
| Prevention | P261, P264, P270, P271, P280 |
| Response | P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362+P364 |
| Storage | P403+P233, P405 |
| Disposal | P501 |
Toxicological Information
Experimental Protocols and Safe Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are recommended procedures based on the known hazards.
4.1. Personal Protective Equipment (PPE)
A visual guide to the necessary PPE for handling this substance is provided below.
Caption: Required PPE for handling the compound.
4.2. Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[5]
-
Eye Wash Station and Safety Shower: These emergency facilities should be readily accessible in the immediate work area.
4.3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5]
-
Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature.[1] The compound should be stored under an inert atmosphere.
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial. The following flowchart outlines the appropriate first aid measures.
Caption: First aid measures for exposure.
Specific First Aid Measures:
-
After Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
After Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[5]
-
After Eye Contact: Rinse with pure water for at least 15 minutes. Immediately consult a doctor.[5]
-
After Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]
Fire-Fighting and Accidental Release Measures
6.1. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: The thermal decomposition of this compound may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
6.2. Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment (see Section 4.1). Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: The product is expected to be stable under recommended storage conditions.
-
Conditions to Avoid: Avoid moisture and exposure to strong oxidizing agents.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).
Conclusion
This compound is a valuable chemical intermediate that poses moderate health hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system, with the potential for serious eye damage. A comprehensive understanding and implementation of the safety precautions outlined in this guide are essential for its safe handling in a research and development setting. Always consult the most recent Safety Data Sheet from your supplier before use and ensure that all personnel are trained on the potential hazards and emergency procedures.
References
The Pivotal Role of Pyrrolidine-Based Organocatalysts: A Technical Guide Focused on (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of pyrrolidine-based organocatalysts, with a specific focus on (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride. While the parent compound, L-proline ((S)-pyrrolidine-2-carboxylic acid), is a cornerstone of organocatalysis, this whitepaper will delve into its mechanisms of action and provide a theoretical framework for understanding how modifications, such as esterification to its ethyl ester hydrochloride salt, can influence catalytic performance.
Introduction to Pyrrolidine-Based Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a third pillar of catalysis, alongside biocatalysis and metal catalysis. Among the diverse array of organocatalysts, the naturally occurring amino acid L-proline has garnered significant attention for its ability to catalyze a wide range of asymmetric transformations with high enantioselectivity.[1][2] Its rigid pyrrolidine scaffold provides a well-defined chiral environment, while its bifunctional nature, possessing both a secondary amine (a Lewis base) and a carboxylic acid (a Brønsted acid), is key to its catalytic prowess.[1][2]
This compound is a derivative of L-proline where the carboxylic acid is converted to an ethyl ester and the amine is in its hydrochloride salt form. While L-proline's catalytic activity is extensively documented, the direct application of its ethyl ester hydrochloride as a primary organocatalyst is not widely reported in the scientific literature. This guide will, therefore, establish a strong foundation in L-proline catalysis to infer the potential role and behavior of its ethyl ester derivative.
Core Reaction Mechanisms in Proline Catalysis
L-proline and its derivatives catalyze reactions primarily through two key mechanistic pathways: enamine and iminium ion catalysis. The bifunctional nature of L-proline, with its secondary amine and carboxylic acid, is crucial in these cycles.[3][4]
Enamine Catalysis
In enamine catalysis, the secondary amine of proline reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[3][5] The carboxylic acid group plays a critical role by acting as a general acid-base catalyst, facilitating both the formation of the enamine and the subsequent stereoselective attack on an electrophile.[4][6] This pathway is central to reactions like the aldol, Mannich, and Michael additions.
Iminium Ion Catalysis
In this pathway, the secondary amine of proline reacts with an α,β-unsaturated carbonyl compound to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, activating it for nucleophilic attack at the β-position. The carboxylic acid group is again crucial for stereocontrol, directing the incoming nucleophile to one face of the molecule.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Revolution: A Technical Guide to the Discovery and History of Proline Ester Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of asymmetric organocatalysis marked a paradigm shift in synthetic chemistry, offering a powerful alternative to traditional metal- and enzyme-based catalysts. At the heart of this revolution lies a deceptively simple molecule: the amino acid proline. This technical guide provides an in-depth exploration of the discovery and history of proline and its derivatives as catalysts, with a focus on the seminal reactions that established this field. We will delve into the key experimental protocols, quantitative data, and mechanistic underpinnings that have made proline a cornerstone of modern asymmetric synthesis.
The Dawn of an Idea: The Hajos-Parrish-Eder-Sauer-Wiechert Reaction
The story of proline catalysis begins in the early 1970s, long before the term "organocatalysis" was widely adopted. Researchers at Hoffmann-La Roche (Zoltan Hajos and David Parrish) and Schering AG (Ulrich Eder, Gerhard Sauer, and Rudolf Wiechert) independently discovered that L-proline could catalyze an intramolecular aldol reaction to produce the Wieland-Miescher ketone and related structures with high enantioselectivity.[1][2] This reaction, now known as the Hajos-Parrish-Eder-Sauer-Wiechert (HPESW) reaction, was a landmark achievement in asymmetric synthesis.[1]
Quantitative Data for the Hajos-Parrish-Eder-Sauer-Wiechert Reaction
| Entry | Substrate | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline (3 mol%) | DMF | 20 | 100 | 93.5 | [2] |
Experimental Protocols
Original Hajos-Parrish Procedure for the Intramolecular Aldol Reaction: [3]
A solution of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione (1.0 g, 5.1 mmol) in dimethylformamide (DMF, 20 mL) was treated with (S)-(-)-proline (17.6 mg, 0.15 mmol, 3 mol %) at ambient temperature. The reaction mixture was stirred for 20 hours. The solvent was removed in vacuo, and the residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product. Purification by chromatography afforded the desired bicyclic ketol.
A Renaissance in the New Millennium: The List-Barbas-MacMillan Revolution
For nearly three decades, the significance of the HPESW reaction remained largely underappreciated. The field of asymmetric catalysis was dominated by metal complexes and enzymes. However, in 2000, the landscape of organic synthesis was irrevocably changed by the back-to-back publications from the laboratories of Benjamin List, Carlos F. Barbas III, and David W.C. MacMillan.
List and Barbas reported the first proline-catalyzed intermolecular direct asymmetric aldol reaction, demonstrating that proline could effectively catalyze the reaction between acetone and various aldehydes.[4] This discovery was pivotal as it expanded the scope of proline catalysis beyond intramolecular reactions.
Quantitative Data for the List-Barbas Intermolecular Aldol Reaction
| Entry | Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | (S)-Proline (30 mol%) | DMSO | 4 | 68 | 76 | [4] |
| 2 | Isovaleraldehyde | Acetone | (S)-Proline (30 mol%) | DMSO | 24 | 97 | 96 | [4] |
| 3 | 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline (20 mol%) | DMSO | 48 | 99 | 94 | [5] |
| 4 | Benzaldehyde | Cyclohexanone | (S)-Proline (20 mol%) | DMSO | 72 | 81 | 96 | [5] |
Experimental Protocols
General Procedure for the List-Barbas Proline-Catalyzed Intermolecular Aldol Reaction: [4]
To a solution of the aldehyde (1.0 mmol) in the specified solvent (e.g., DMSO, 4 mL) was added the ketone (e.g., acetone, 1 mL) and (S)-proline (0.3 mmol, 30 mol%). The reaction mixture was stirred at room temperature for the indicated time. The reaction was then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the aldol product.
Expanding the Toolkit: Proline-Catalyzed Mannich and Michael Reactions
The discovery of the proline-catalyzed aldol reaction opened the floodgates for the development of other organocatalytic transformations. It was soon demonstrated that proline and its derivatives could also effectively catalyze Mannich and Michael reactions, further solidifying the importance of this humble amino acid in asymmetric synthesis.
Proline-Catalyzed Mannich Reaction
The proline-catalyzed Mannich reaction provides a direct and efficient route to chiral β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry.
Quantitative Data for the Proline-Catalyzed Three-Component Mannich Reaction
| Entry | Aldehyde | Ketone | Amine | Catalyst | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Formaldehyde | Acetone | p-Anisidine | (S)-Proline (20 mol%) | 12 | 50 | - | 94 | [6][7] |
| 2 | Isobutyraldehyde | Acetone | p-Anisidine | (S)-Proline (20 mol%) | 16 | 78 | >95:5 | 96 | [6][7] |
| 3 | Benzaldehyde | Acetone | p-Anisidine | (S)-Proline (20 mol%) | 12 | 65 | >95:5 | 99 | [6][7] |
Experimental Protocols
General Three-Component Proline-Catalyzed Mannich Reaction: [6]
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a mixture of DMSO and the ketone (e.g., 4:1, 10 mL total) is added (S)-proline (0.1-0.2 mmol, 10-20 mol%). The resulting mixture is stirred vigorously at room temperature for 3-48 hours, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography.
Proline-Catalyzed Michael Addition
Proline and its derivatives have also been successfully employed as catalysts for the asymmetric Michael addition of carbonyl compounds to nitroolefins and other Michael acceptors, providing access to enantioenriched γ-nitro ketones and related structures.
Quantitative Data for the Proline-Catalyzed Michael Addition to Nitroolefins
| Entry | Ketone | Nitroolefin | Catalyst | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Cyclohexanone | trans-β-Nitrostyrene | (S)-Proline (35 mol%) | 120 | 95 | 95:5 | 20 | [8] |
| 2 | Acetone | trans-β-Nitrostyrene | (S)-Proline (15 mol%) | 24 | 85 | - | 25 | [8] |
| 3 | Cyclohexanone | trans-β-Nitrostyrene | 3-Decyl-β-proline (1 mol%) | 20 | 65 | 96:4 | - | [9] |
Experimental Protocols
General Procedure for Proline-Catalyzed Michael Addition of Ketones to Nitroolefins:
A suspension of (S)-proline (17 mg, 0.15 mmol, 15 mol%) and the nitroolefin (1 mmol) in 8 mL of DMSO and 2 mL of the ketone was stirred at room temperature for 2–24 hours. Ethyl acetate (10 mL) and saturated NH₄Cl solution (10 mL) were added, and the aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated. The crude product was purified by flash chromatography.
Mechanistic Insights: The Catalytic Cycles of Proline
The catalytic prowess of proline stems from its ability to form two key reactive intermediates: enamines and iminium ions. The secondary amine of proline reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine, or with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. These intermediates then participate in the carbon-carbon bond-forming step, with the chirality of the proline catalyst directing the stereochemical outcome of the reaction.
Enamine Catalysis in the Proline-Catalyzed Aldol Reaction
Caption: Catalytic cycle of the proline-catalyzed aldol reaction via enamine catalysis.
Iminium Catalysis
While the aldol, Mannich, and Michael additions of carbonyl donors proceed through an enamine intermediate, proline can also activate α,β-unsaturated carbonyl compounds towards nucleophilic attack via the formation of an iminium ion. This mode of activation is crucial for reactions such as the Diels-Alder reaction.
Caption: General catalytic cycle for proline-catalyzed reactions via iminium ion formation.
Conclusion
The discovery and development of proline ester catalysts represent a true triumph of chemical ingenuity. From the pioneering, yet initially overlooked, work on the Hajos-Parrish-Eder-Sauer-Wiechert reaction to the explosive resurgence of interest in the early 2000s, proline has proven to be a remarkably versatile and powerful catalyst. Its low cost, ready availability in both enantiomeric forms, and environmentally benign nature have cemented its place in the toolkit of synthetic chemists. The mechanistic understanding of enamine and iminium catalysis has not only rationalized the success of proline but has also paved the way for the design of a new generation of even more efficient and selective organocatalysts. The legacy of proline continues to inspire innovation in asymmetric synthesis, with profound implications for the development of new pharmaceuticals and other complex chiral molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 3. dobroka.hu [dobroka.hu]
- 4. Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts [file.scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Catalytic Activities of 3-Decyl-β-proline for Michael Reactions in Water without an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of Chiral Pyrrolidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its non-planar, sp³-rich structure allows for precise three-dimensional exploration of chemical space, which is critical for optimizing interactions with biological targets.[1][4] When chirality is introduced, the spatial arrangement of substituents on the pyrrolidine ring can drastically alter a compound's pharmacological and pharmacokinetic profiles.[5][6]
This technical guide provides an in-depth analysis of the core physicochemical properties of chiral pyrrolidine derivatives—lipophilicity, aqueous solubility, and ionization state (pKa)—that are critical for successful drug development. Understanding and optimizing these characteristics at an early stage is crucial for reducing attrition rates and designing effective therapeutic agents with favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[7][8]
The Role of Physicochemical Properties in Drug Development
The journey of a drug from administration to its target is governed by its physicochemical properties. These characteristics determine its ability to dissolve, cross biological membranes, and resist metabolic breakdown.
Core Physicochemical Characteristics
Lipophilicity (logP/logD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross cell membranes.[9] It is commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable compounds, the distribution coefficient (logD) at a specific pH is more relevant.
-
High Lipophilicity : Can lead to increased membrane permeability and target binding but may also result in poor aqueous solubility, high plasma protein binding, and increased metabolic clearance.
-
Low Lipophilicity : Often associated with good aqueous solubility but may hinder the molecule's ability to cross lipid bilayers, limiting absorption and brain penetration.
The non-planar nature of the pyrrolidine scaffold allows for the strategic placement of substituents to fine-tune lipophilicity.[1]
Aqueous Solubility
Adequate aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and distributed throughout the body. Poor solubility is a major hurdle in drug development. The ionization state of a molecule, governed by its pKa and the pH of the environment, significantly impacts its solubility.[8][10]
Ionization Constant (pKa)
Most drugs are weak acids or bases. The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and unionized forms.[8] The pyrrolidine nitrogen is basic, with the pKa of the parent compound's conjugate acid being approximately 11.3.[11][12]
-
Ionization State : Affects solubility, permeability, and potential for drug-drug interactions.[8]
-
Modulation : The basicity of the pyrrolidine nitrogen can be modulated by substituents, which has a strong effect on its pKa and, consequently, its behavior in physiological environments.[1]
Quantitative Physicochemical Data of Select Chiral Pyrrolidine Derivatives
The following table summarizes key physicochemical and pharmacological data for representative chiral pyrrolidine derivatives from the literature. This data illustrates the diversity and tunability of the scaffold.
| Compound Class/Name | Target | Key Physicochemical Data | Pharmacological Activity | Reference(s) |
| CXCR4 Antagonist (Compound 46) | CXCR4 | MW: 367, logD7.4: 1.12, pKa: 8.2 | Binding IC50: 79 nM; Ca2+ flux IC50: 0.25 nM | [13],[14] |
| nNOS Inhibitor (Compound 1b) | Neuronal Nitric Oxide Synthase (nNOS) | [α]20D +6.25 (c 4, MeOH) | Potent and selective nNOS inhibition | [15] |
| CK1 Inhibitors (11a-b) | Casein Kinase 1 (CK1) | Low cLogP values (< 3) reported for similar series | Selective for CK1 against a panel of 320 kinases | [1] |
| Pyrrolidine-2,5-dione (69k) | Anticonvulsant Target | Benzhydryl or sec-butyl group at position 3 | ED50: 80.38 mg/kg (MES test) | [1] |
Note: Comprehensive, directly comparable datasets are sparse in the public domain. Data is synthesized from individual studies.
Experimental Protocols for Physicochemical Characterization
Accurate measurement of physicochemical properties is essential for building robust structure-activity relationships (SAR) and predictive models.[7][16]
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This is the traditional and most reliable method for logP determination.[10]
Methodology:
-
Preparation : Prepare a stock solution of the chiral pyrrolidine derivative in a suitable solvent. Prepare a buffer solution (e.g., phosphate buffer, pH 7.4) and n-octanol, mutually saturated by shaking together for 24 hours and allowing the phases to separate.
-
Partitioning : Add a small aliquot of the stock solution to a known volume of the pre-saturated buffer. Add an equal volume of pre-saturated n-octanol.
-
Equilibration : Vigorously shake the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.
-
Phase Separation : Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Quantification : Carefully remove aliquots from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[9]
-
Calculation : Calculate logP using the formula: logP = log([Compound]octanol / [Compound]aqueous).
Protocol 2: Determination of pKa by Potentiometric Titration
This method involves titrating the compound with a strong acid or base and monitoring the pH.[10]
Methodology:
-
Solution Preparation : Accurately weigh the chiral pyrrolidine derivative and dissolve it in a suitable solvent (e.g., water, methanol/water mixture).
-
Titration Setup : Place the solution in a thermostatted vessel. Calibrate a pH electrode and place it in the solution.
-
Titration : Add a standardized solution of a strong acid (e.g., HCl) in precise, small increments using an automated burette.
-
Data Recording : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve. The peak of the first derivative curve corresponds to the equivalence point, and the pKa is the pH at the half-equivalence point.
Case Study: Modulation of the CXCR4 Signaling Pathway
Chiral pyrrolidine derivatives have been developed as potent antagonists of the CXCR4 chemokine receptor, a key target in cancer metastasis and inflammation.[13][17] The binding of the natural ligand, CXCL12, to CXCR4 initiates a cascade of intracellular signaling. A chiral pyrrolidine-based antagonist can competitively block this interaction.
The physicochemical properties of such an antagonist are paramount. It must have sufficient solubility to be administered, the correct lipophilicity to reach the receptor in its membrane environment, and an appropriate ionization state to engage in the necessary binding interactions (e.g., salt bridges) with the receptor.
Conclusion
Chiral pyrrolidine derivatives are a cornerstone of modern drug discovery, offering a versatile and sterically defined scaffold.[5][18] A thorough understanding and empirical measurement of their core physicochemical characteristics—lipophilicity, solubility, and pKa—are not merely academic exercises. They are critical, data-driven steps in the rational design of new medicines. By carefully tuning these properties, researchers can optimize a molecule's ADME profile, enhance its efficacy, and ultimately increase its probability of success as a therapeutic agent.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]
- 10. ajptonline.com [ajptonline.com]
- 11. scispace.com [scispace.com]
- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 13. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 15. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride as a chiral building block
An In-depth Technical Guide to (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Building Blocks in Drug Discovery
In modern pharmaceutical development, the synthesis of enantiomerically pure compounds is of paramount importance, as the stereochemistry of a drug molecule dictates its biological activity, efficacy, and safety profile.[1] Chiral building blocks are optically pure molecules that serve as starting materials for the synthesis of more complex chiral compounds, enabling the efficient construction of stereochemically defined pharmaceuticals.[][3] The use of these building blocks is crucial because biological targets, such as enzymes and receptors, are inherently chiral, and their interactions with drug molecules require a precise stereochemical match.[]
Among the vast array of available chiral intermediates, this compound, a derivative of the natural amino acid L-proline, has emerged as a versatile and valuable scaffold.[4][5] Its rigid five-membered ring and defined stereocenter at the 2-position make it an ideal starting point for introducing specific spatial arrangements into target molecules.[5] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, complete with detailed experimental protocols and data, to assist researchers in leveraging this key intermediate for drug discovery and development.
Physicochemical and Structural Properties
This compound is typically a white to off-white solid.[6][7] The hydrochloride salt form enhances its stability and solubility in polar solvents, which is advantageous for various laboratory applications.[7][8]
| Property | Value | Source(s) |
| IUPAC Name | (S)-Ethyl pyrrolidine-2-carboxylate;hydrochloride | [9] |
| Synonyms | ethyl L-prolinate hydrochloride, Pro-OEt HCl | [6] |
| CAS Number | 33305-75-8 | [9] |
| Molecular Formula | C₇H₁₄ClNO₂ | [9] |
| Molecular Weight | 179.65 g/mol | [9] |
| Appearance | White to off-white solid/powder | [6][7][10] |
| Purity | ≥97% | [9][10] |
| Storage | Inert atmosphere, Room Temperature | [11] |
Synthesis of this compound
The most common and straightforward synthesis of this chiral building block involves the direct esterification of its parent amino acid, (S)-proline.
General Synthetic Pathway
The synthesis is typically achieved through a Fischer esterification reaction. (S)-proline is reacted with ethanol in the presence of a strong acid catalyst, such as thionyl chloride (SOCl₂) or gaseous hydrogen chloride (HCl). The acid protonates the carboxylic acid group, making it more susceptible to nucleophilic attack by ethanol. The subsequent formation of the hydrochloride salt is often accomplished by introducing HCl gas or using a solution of HCl in an organic solvent.
Caption: General synthesis of (S)-Ethyl pyrrolidine-2-carboxylate HCl.
Detailed Experimental Protocol: Esterification of (S)-Proline
This protocol describes a standard laboratory procedure for the synthesis of this compound from (S)-proline.
Materials:
-
(S)-Proline
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend (S)-proline (11.5 g, 0.1 mol) in absolute ethanol (100 mL).
-
Addition of Catalyst: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (11 mL, 0.15 mol) dropwise to the stirred suspension over 30 minutes. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 3-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: Allow the mixture to cool to room temperature. Concentrate the solution under reduced pressure using a rotary evaporator to remove excess ethanol and thionyl chloride. This will yield a viscous oil or a semi-solid residue.
-
Purification: Add diethyl ether (100 mL) to the residue and stir vigorously. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration and wash it with two portions of cold diethyl ether (2x 30 mL).
-
Drying: Dry the product under vacuum to yield this compound as a white crystalline solid.
Applications in Pharmaceutical Synthesis
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[5] this compound serves as a key intermediate for introducing this valuable pharmacophore.
Key Therapeutic Areas:
-
Antihypertensives (ACE Inhibitors): This building block is famously used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[4][12] The pyrrolidine ring mimics the proline residue of natural ACE substrates, leading to potent inhibition.[13] Drugs like Captopril, Enalapril, and Ramipril are derived from proline or its analogues.[4][14][15]
-
Antivirals: It is a precursor for synthesizing peptidomimetic compounds that target viral proteases, crucial for viral replication.[8]
-
Neuromodulators: The stereochemistry of the pyrrolidine ring is often critical for activity in drugs targeting the central nervous system.[1][8]
-
Antibiotics: The core structure is found in certain classes of antibiotics.[4]
Caption: Applications of the chiral building block in drug synthesis.
Key Reactions and Protocols: N-Acylation
A fundamental transformation of this compound is the acylation of the secondary amine. This reaction is crucial for elongating the molecule and coupling it to other fragments during the synthesis of a final drug candidate.
Detailed Experimental Protocol: N-Acylation with an Acid Chloride
This protocol provides a general method for the N-acylation of this compound using an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride) (1.05 eq)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Base Addition: Add the base (e.g., triethylamine, 2.2 eq) to the solution and stir for 10 minutes at room temperature. The second equivalent of base is to neutralize the hydrochloride salt.
-
Acyl Chloride Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.05 eq), dissolved in a small amount of DCM, dropwise via a dropping funnel over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[16]
-
Quenching and Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.[16]
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.[16]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude N-acylated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Caption: Experimental workflow for N-Acylation of the pyrrolidine ester.
References
- 1. nbinno.com [nbinno.com]
- 3. Chiral Building Blocks - Buchler GmbH [buchler-gmbh.com]
- 4. mdpi.com [mdpi.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.indiamart.com [m.indiamart.com]
- 7. CAS 220060-08-2: methyl (2S)-2-methylpyrrolidine-2-carboxy… [cymitquimica.com]
- 8. Ethyl pyrrolidine-2-carboxylate hydrochloride (1569642-87-0) for sale [vulcanchem.com]
- 9. This compound [oakwoodchemical.com]
- 10. fuaij.com [fuaij.com]
- 11. (S)-2-Methylpyrrolidine-2-carboxylic acid (Hydrochloride) manufacturers and suppliers in india [chemicalbook.com]
- 12. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and development of ACE inhibitors - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride in Asymmetric Michael Additions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a proline-derived organocatalyst employed in asymmetric synthesis to facilitate carbon-carbon bond formation. As a chiral secondary amine, it operates through an enamine-based catalytic cycle, enabling the stereoselective addition of nucleophiles to Michael acceptors. This process is of significant interest in medicinal chemistry and drug development for the synthesis of enantiomerically enriched compounds, which are crucial for producing safer and more effective pharmaceuticals. The hydrochloride salt form offers stability and ease of handling, though it necessitates in situ neutralization to generate the catalytically active free amine. These application notes provide a detailed protocol for the use of this compound in the asymmetric Michael addition of ketones and aldehydes to nitroalkenes, a key transformation for creating chiral γ-nitro carbonyl compounds.
Catalytic Signaling Pathway: Enamine Catalysis
The catalytic cycle of (S)-Ethyl pyrrolidine-2-carboxylate in a Michael addition proceeds through the formation of a chiral enamine intermediate. This intermediate then attacks the Michael acceptor in a stereocontrolled manner, directed by the chiral environment of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the final product.
Caption: Enamine catalytic cycle for the Michael addition.
Experimental Protocols
General Considerations
-
All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents should be anhydrous, and reagents should be of high purity.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product purification is typically achieved through column chromatography on silica gel.
-
Determination of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) requires analysis by ¹H NMR and chiral High-Performance Liquid Chromatography (HPLC), respectively.
Protocol 1: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This protocol describes the addition of cyclohexanone to trans-β-nitrostyrene.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Cyclohexanone
-
trans-β-Nitrostyrene
-
Anhydrous Chloroform (CHCl₃)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (35.9 mg, 0.2 mmol, 20 mol%).
-
Place the flask under an inert atmosphere.
-
Add anhydrous CHCl₃ (2.0 mL).
-
Add triethylamine (27.9 µL, 0.2 mmol, 20 mol%) to the suspension and stir for 10 minutes at room temperature to generate the free amine.
-
Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv).
-
Add cyclohexanone (520 µL, 5.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro ketone.
-
Analyze the product to determine the yield, diastereomeric ratio, and enantiomeric excess.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol details the addition of propanal to trans-β-nitrostyrene.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Propanal
-
trans-β-Nitrostyrene
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a dry 10 mL round-bottom flask with a magnetic stir bar, add this compound (18.0 mg, 0.1 mmol, 10 mol%).
-
Establish an inert atmosphere in the flask.
-
Add anhydrous CH₂Cl₂ (1.0 mL).
-
Add N,N-Diisopropylethylamine (17.4 µL, 0.1 mmol, 10 mol%) and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trans-β-nitrostyrene (149.1 mg, 1.0 mmol, 1.0 equiv).
-
Add propanal (108 µL, 1.5 mmol, 1.5 equiv) dropwise.
-
Stir the reaction at 0 °C for 48-72 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the γ-nitro aldehyde.
-
Determine the yield, d.r., and e.e. of the purified product.
Data Presentation
The following tables summarize representative data for Michael additions catalyzed by proline derivatives, which can be used as a benchmark for reactions employing this compound.
Table 1: Asymmetric Michael Addition of Ketones to trans-β-Nitrostyrene
| Entry | Ketone | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) |
| 1 | Cyclohexanone | 20 | CHCl₃ | 48 | 85 | 95:5 | 92 |
| 2 | Acetone | 20 | DMSO | 72 | 78 | - | 85 |
| 3 | Cyclopentanone | 20 | Toluene | 60 | 82 | 90:10 | 88 |
Table 2: Asymmetric Michael Addition of Aldehydes to trans-β-Nitrostyrene
| Entry | Aldehyde | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | d.r. (syn/anti) | e.e. (%) |
| 1 | Propanal | 10 | CH₂Cl₂ | 72 | 90 | 92:8 | 95 |
| 2 | Isobutyraldehyde | 10 | Dioxane | 96 | 88 | 98:2 | 97 |
| 3 | Butanal | 10 | THF | 72 | 85 | 93:7 | 93 |
Note: The data presented are representative and may vary based on specific reaction conditions and the purity of reagents.
Experimental Workflow Visualization
The general workflow for setting up and analyzing the Michael addition reaction is depicted below.
Caption: General experimental workflow.
Application Notes & Protocols: (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a versatile chiral building block and organocatalyst precursor derived from the naturally occurring amino acid, L-proline. Its inherent chirality and functionality make it a valuable tool in asymmetric synthesis for the construction of enantiomerically enriched molecules, which are crucial in the development of pharmaceuticals and other bioactive compounds. This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric transformations.
Core Applications in Asymmetric Synthesis
(S)-Ethyl pyrrolidine-2-carboxylate, the free base form generated from its hydrochloride salt, is an effective organocatalyst for a variety of asymmetric reactions. The catalytic activity stems from the secondary amine of the pyrrolidine ring, which can react with carbonyl compounds to form nucleophilic enamines or electrophilic iminium ions, mimicking the function of Class I aldolase enzymes. The stereochemical outcome of these reactions is directed by the chiral environment of the catalyst.
Key applications include:
-
Asymmetric Aldol Reactions: Catalyzing the reaction between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles (ketones, aldehydes) to α,β-unsaturated carbonyl compounds to generate chiral 1,5-dicarbonyl compounds.
-
Asymmetric Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone to afford chiral β-amino carbonyl compounds.
Data Presentation: Representative Performance in Asymmetric Catalysis
The following tables summarize typical quantitative data for asymmetric reactions catalyzed by proline derivatives, which are representative of the performance expected when using (S)-Ethyl pyrrolidine-2-carboxylate as the catalytic species.
Table 1: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 20 | DMSO | Room Temp. | 24 | 95 | 95:5 | 98 |
| 20 | CH2Cl2 | Room Temp. | 48 | 88 | 93:7 | 96 |
| 20 | Toluene | Room Temp. | 72 | 85 | 90:10 | 94 |
| 10 | DMSO | Room Temp. | 48 | 92 | 94:6 | 97 |
Table 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 20 | Toluene | Room Temp. | 96 | 90 | 95:5 | 98 |
| 20 | CHCl3 | Room Temp. | 120 | 85 | 93:7 | 97 |
| 20 | THF | Room Temp. | 120 | 82 | 90:10 | 95 |
| 10 | Toluene | Room Temp. | 144 | 88 | 94:6 | 98 |
Experimental Protocols
Note on Catalyst Activation: this compound is the salt form. For its use as a nucleophilic organocatalyst, the free secondary amine must be generated. This is typically achieved in situ through the addition of a mild base, or by performing the reaction in a solvent system that facilitates the equilibrium formation of the free amine. Alternatively, the free base can be prepared beforehand by neutralization and extraction.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a representative procedure for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde catalyzed by (S)-Ethyl pyrrolidine-2-carboxylate.
Materials:
-
This compound
-
Triethylamine (Et3N)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (35.9 mg, 0.2 mmol, 20 mol%) in anhydrous DMSO (1.0 mL) is added triethylamine (20.2 mg, 0.2 mmol, 20 mol%). The mixture is stirred at room temperature for 10 minutes.
-
Cyclohexanone (196 mg, 2.0 mmol) is added to the solution.
-
4-Nitrobenzaldehyde (151 mg, 1.0 mmol) is then added, and the reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
The diastereomeric ratio is determined by 1H NMR analysis of the purified product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Asymmetric Michael Addition
This protocol provides a representative method for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
Materials:
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Cyclohexanone
-
β-Nitrostyrene
-
Toluene, anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, this compound (35.9 mg, 0.2 mmol, 20 mol%) is dissolved in anhydrous toluene (2.0 mL).
-
N,N-Diisopropylethylamine (25.8 mg, 0.2 mmol, 20 mol%) is added to the solution, and the mixture is stirred for 10 minutes at room temperature.
-
Cyclohexanone (196 mg, 2.0 mmol) is added to the flask.
-
β-Nitrostyrene (149 mg, 1.0 mmol) is then added, and the reaction is stirred at room temperature for 96 hours.
-
The reaction mixture is diluted with ethyl acetate (20 mL) and washed with 1 M HCl (10 mL).
-
The organic layer is then washed with saturated aqueous NaHCO3 solution (10 mL) and brine (10 mL).
-
The organic phase is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
The diastereomeric ratio and enantiomeric excess of the purified product are determined by 1H NMR and chiral HPLC analysis, respectively.
Visualizations
Catalytic Cycle of a Proline-Derivative-Catalyzed Asymmetric Aldol Reaction
The following diagram illustrates the generally accepted catalytic cycle for an asymmetric aldol reaction catalyzed by a proline derivative like (S)-Ethyl pyrrolidine-2-carboxylate.
Application Notes: Asymmetric Aldol Reaction Catalyzed by (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1] The development of asymmetric organocatalysis has provided a powerful alternative to traditional metal-based catalysts, offering milder reaction conditions, lower toxicity, and enhanced stability.[2] Proline and its derivatives have emerged as highly effective "micro-aldolase" catalysts, mimicking the enamine mechanism of Class I aldolase enzymes to achieve high enantioselectivity.[1][3] (S)-Ethyl pyrrolidine-2-carboxylate, a derivative of the natural amino acid (S)-proline, leverages this catalytic principle. The pyrrolidine moiety serves as the catalytic core, forming a nucleophilic enamine intermediate with a donor ketone, which then attacks an acceptor aldehyde. The stereochemistry of the catalyst directs the facial selectivity of the attack, leading to the formation of chiral β-hydroxy carbonyl compounds with high enantiomeric purity.[4][5] These products are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[1] This document provides a detailed experimental protocol for conducting an asymmetric aldol reaction using (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride.
Experimental Protocols
This section outlines a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde using this compound as the organocatalyst.
1. Materials and Reagents
-
Catalyst: this compound (10-30 mol%)
-
Ketone Donor: e.g., Cyclohexanone, Acetone (typically used in excess)
-
Aldehyde Acceptor: e.g., 4-Nitrobenzaldehyde, Benzaldehyde (1.0 eq)
-
Solvent: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, or Chloroform[6][7]
-
Quenching Solution: Saturated aqueous ammonium chloride (NH₄Cl) solution[4]
-
Extraction Solvent: Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
2. Equipment
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments: Nuclear Magnetic Resonance (NMR) spectrometer, High-Performance Liquid Chromatography (HPLC) with a chiral column, Mass Spectrometer (MS)
3. Reaction Procedure
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol, 1.0 eq) and the catalyst, this compound (0.2 mmol, 20 mol%).
-
Add the chosen solvent (e.g., DMSO, 2.0 mL).
-
Add the ketone (e.g., cyclohexanone, 5.0 mmol, 5.0 eq) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -10 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can range from 24 to 72 hours.[4]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.[4]
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).[4]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[4]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[8]
4. Purification and Analysis
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aldol product.[8]
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
-
Determine the diastereomeric ratio (dr) of the product from the ¹H NMR spectrum of the crude reaction mixture.[9]
-
Determine the enantiomeric excess (ee) of the major diastereomer by HPLC analysis using a suitable chiral stationary phase.[5]
Data Presentation
The following table summarizes representative data for proline-catalyzed aldol reactions between cyclohexanone and various aromatic aldehydes, which are expected to yield similar results with (S)-Ethyl pyrrolidine-2-carboxylate under optimized conditions.
| Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |
| 4-Nitrobenzaldehyde | 30 | CHCl₃ | 68 | 95:5 | 96 (anti) |
| 4-Chlorobenzaldehyde | 30 | DMSO | 97 | >99:1 | 98 (anti) |
| Benzaldehyde | 30 | DMSO | 81 | 95:5 | 96 (anti) |
| 2-Naphthaldehyde | 30 | DMSO | 92 | >99:1 | 99 (anti) |
Data adapted from similar proline-catalyzed systems and are for illustrative purposes.[9]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the organocatalyzed aldol reaction, from setup to final analysis.
Caption: General workflow for the asymmetric aldol reaction.
Proposed Catalytic Cycle
The catalytic cycle proceeds via an enamine mechanism, which is the hallmark of proline-derived organocatalysts.
Caption: Proposed enamine catalytic cycle for the aldol reaction.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
The Versatile Chiral Building Block: (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride in Pharmaceutical Intermediate Synthesis
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a crucial chiral building block in the synthesis of a wide array of pharmaceutical intermediates. Its stereochemically defined pyrrolidine ring, a common motif in many biologically active molecules, makes it a valuable starting material for the development of drugs targeting a variety of diseases. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this versatile compound.
The hydrochloride salt form of (S)-Ethyl pyrrolidine-2-carboxylate enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[1] Its primary application lies in the construction of complex molecules where the specific stereochemistry of the pyrrolidine ring is essential for biological activity. Key therapeutic areas where intermediates derived from this compound are prominent include cardiovascular diseases and metabolic disorders.
Application in Angiotensin-Converting Enzyme (ACE) Inhibitors
One of the most significant applications of this compound is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. The pyrrolidine moiety of these drugs often mimics the proline residue of the natural substrate of ACE.
A prime example is the synthesis of intermediates for drugs like Enalapril. The synthesis involves the coupling of an N-protected amino acid with the pyrrolidine ester, followed by further transformations.
Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
This compound also serves as a key precursor for the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The pyrrolidine nitrile moiety is a common feature in many DPP-4 inhibitors, such as Vildagliptin. The synthesis typically involves the N-acylation of the pyrrolidine ring followed by conversion of the ester group to a nitrile.
Experimental Protocols
The following are detailed protocols for the synthesis of key pharmaceutical intermediates using this compound. These protocols are based on established synthetic routes for similar compounds and have been adapted for this specific starting material.
Protocol 1: Synthesis of (S)-1-(N-(tert-Butoxycarbonyl)-L-alanyl)pyrrolidine-2-carboxylic acid ethyl ester (Enalapril Intermediate Analog)
This protocol describes the synthesis of a key dipeptide intermediate analogous to a precursor for Enalapril.
Reaction Scheme:
Workflow for the synthesis of an Enalapril intermediate analog.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 179.65 | 10.0 | 1.80 g |
| Boc-L-Alanine | 189.21 | 11.0 | 2.08 g |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 12.0 | 2.30 g |
| HOBt (Hydroxybenzotriazole) | 135.13 | 12.0 | 1.62 g |
| Triethylamine (Et3N) | 101.19 | 22.0 | 3.06 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
Procedure:
-
To a stirred solution of Boc-L-Alanine (2.08 g, 11.0 mmol), EDC (2.30 g, 12.0 mmol), and HOBt (1.62 g, 12.0 mmol) in anhydrous DCM (30 mL) at 0 °C, add Triethylamine (3.06 mL, 22.0 mmol).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add a solution of this compound (1.80 g, 10.0 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the title compound.
Expected Yield: 80-90%
Protocol 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile (Vildagliptin Intermediate)
This protocol outlines the synthesis of a key intermediate for Vildagliptin, starting from the acylation of the pyrrolidine nitrogen, followed by conversion of the ester to a nitrile.
Reaction Scheme:
Synthetic workflow for a Vildagliptin intermediate.
Part 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylate ethyl ester
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 179.65 | 10.0 | 1.80 g |
| Chloroacetyl chloride | 112.94 | 12.0 | 1.05 mL |
| Triethylamine (Et3N) | 101.19 | 22.0 | 3.06 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | 50 mL |
Procedure:
-
Suspend this compound (1.80 g, 10.0 mmol) in anhydrous THF (30 mL) and cool to 0 °C.
-
Add Triethylamine (3.06 mL, 22.0 mmol) dropwise and stir for 15 minutes.
-
Add a solution of Chloroacetyl chloride (1.05 mL, 12.0 mmol) in anhydrous THF (20 mL) dropwise to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product, which can be used in the next step without further purification.
Expected Yield: >95% (crude)
Part 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylate ethyl ester | 219.66 | ~10.0 | ~2.20 g (crude) |
| Ammonia in Methanol (7 N) | - | - | 50 mL |
| Phosphorus oxychloride (POCl₃) | 153.33 | 20.0 | 1.85 mL |
| Pyridine | 79.10 | 40.0 | 3.23 mL |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
Procedure:
-
Dissolve the crude (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylate ethyl ester (~2.20 g, ~10.0 mmol) in a 7 N solution of ammonia in methanol (50 mL) in a sealed pressure vessel.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude amide.
-
Dissolve the crude amide in anhydrous DCM (50 mL) and cool to 0 °C.
-
Add pyridine (3.23 mL, 40.0 mmol) followed by the dropwise addition of phosphorus oxychloride (1.85 mL, 20.0 mmol).
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product.
Expected Overall Yield: 60-70% from the ethyl ester.
Summary of Quantitative Data
The following table summarizes representative yields for the synthesis of key pharmaceutical intermediates. It is important to note that actual yields may vary depending on the specific reaction conditions and scale.
| Intermediate | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |
| (S)-1-(N-Boc-L-alanyl)pyrrolidine-2-carboxylic acid ethyl ester | This compound | Boc-L-Alanine, EDC, HOBt, Et3N | DCM | 80-90 | Adapted from[2] |
| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | This compound | Chloroacetyl chloride, NH₃/MeOH, POCl₃, Pyridine | THF, DCM | 60-70 (overall) | Adapted from[3][4][5] |
Logical Relationships in Pharmaceutical Synthesis
The synthesis of complex pharmaceutical compounds from chiral building blocks like this compound involves a series of logical steps designed to build the target molecule while maintaining stereochemical integrity.
References
- 1. Ethyl pyrrolidine-2-carboxylate hydrochloride (1569642-87-0) for sale [vulcanchem.com]
- 2. CN114249795A - Preparation method of enalapril maleate and intermediate thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. op.niscair.res.in [op.niscair.res.in]
- 5. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Preparation of a Stock Solution of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and a general protocol for the preparation of a stock solution of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride. The information is compiled to ensure safe handling and accurate preparation for research and development applications.
Compound Information
This compound is a derivative of the amino acid proline and is often used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its hydrochloride salt form enhances its stability and solubility in polar solvents.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 33305-75-8 | [1][2] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |
| Molecular Weight | 179.65 g/mol | [2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [1] |
Safety and Handling Precautions
This compound is classified as hazardous. It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, and to wear appropriate personal protective equipment (PPE).
Table 2: Hazard and Precautionary Statements
| Category | Statement | Reference |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).[4]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside a fume hood or with large quantities.[3]
Storage: Store the solid compound and its solutions in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources recommend storage under an inert atmosphere. For long-term stability, prepared stock solutions should be stored at low temperatures (e.g., 2-8°C or -20°C), protected from light.
Experimental Protocol: Preparation of a 100 mM Stock Solution
This protocol outlines the steps to prepare a 100 mM stock solution of this compound. The most common and recommended solvents are high-purity water (e.g., Milli-Q®) or absolute ethanol, given the compound's solubility in polar solvents.
Materials:
-
This compound (purity ≥97%)
-
High-purity water or absolute ethanol
-
Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Pipettes
-
Vortex mixer or magnetic stirrer
-
Appropriate PPE (lab coat, gloves, safety glasses)
Procedure:
-
Calculations:
-
To prepare a 100 mM (0.1 M) solution, the required mass of the compound can be calculated using the following formula: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For example, to prepare 10 mL (0.01 L) of a 100 mM stock solution: Mass (g) = 0.1 mol/L x 0.01 L x 179.65 g/mol = 0.17965 g (Adjust the mass based on the purity of the compound. For 97% purity, the mass to be weighed would be 0.17965 g / 0.97 ≈ 0.1852 g)
-
Table 3: Mass of this compound (purity ≥97%) required for a 100 mM Stock Solution
| Final Volume | Mass Required (g) |
| 10 mL | 0.185 |
| 25 mL | 0.463 |
| 50 mL | 0.926 |
-
Weighing:
-
Tare the analytical balance with a clean weighing boat.
-
Carefully weigh the calculated mass of this compound.
-
-
Dissolving:
-
Transfer the weighed compound into the volumetric flask.
-
Add approximately half of the final desired volume of the chosen solvent (high-purity water or ethanol) to the flask.
-
Gently swirl the flask to dissolve the solid. A vortex mixer or magnetic stirrer can be used to facilitate dissolution. Sonication may be applied cautiously if the compound is difficult to dissolve.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, carefully add the solvent to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the stock solution to a labeled, airtight container (amber glass is recommended to protect from light).
-
Store the solution at 2-8°C for short-term use or aliquot and store at -20°C for long-term storage to minimize freeze-thaw cycles.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the stock solution.
Caption: A flowchart outlining the sequential steps for preparing a stock solution.
Solution Stability
References
Application Notes and Protocols for (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a derivative of the versatile organocatalyst L-proline, serves as a valuable chiral building block and catalyst in asymmetric synthesis. Its application is prominent in carbon-carbon bond-forming reactions, such as aldol, Mannich, and Michael reactions, which are fundamental in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs). These application notes provide a detailed overview of its use, typical loading percentages in various reactions, and experimental protocols.
Core Applications and Loading Percentages
This compound is primarily utilized in organocatalysis, where it facilitates the formation of stereochemically defined products. The hydrochloride salt is typically neutralized in situ to the active free amine, which then participates in the catalytic cycle. The loading percentage of this catalyst is crucial for reaction efficiency, yield, and enantioselectivity.
While specific data for this compound is not as abundant as for its parent compound, L-proline, the typical catalyst loading for proline and its derivatives in asymmetric reactions provides a strong indication of the expected range for this specific ester. Generally, higher catalyst loadings are required compared to metal-based catalysts, but the operational simplicity and milder reaction conditions offer significant advantages.
Table 1: Typical Loading Percentages of Proline-Based Organocatalysts in Asymmetric Reactions
| Reaction Type | Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| Aldol Reaction | Proline Derivatives | 10 - 30 | Acetone, DCM | -10 to 25 | High | up to >99 | up to 95:5 (anti) |
| Mannich Reaction | Proline Derivatives | 5 - 20 | Ether | Room Temp | up to 93 | up to 99 | up to 99:1 (anti) |
| Michael Addition | Pyrrolidine-based Catalysts | 10 | CH₂Cl₂ | Room Temp | 95 - 99 | ~68 (syn), 44-63 (anti) | 70:30 to 78:22 (syn) |
Note: The data presented is based on proline and its derivatives as reported in the literature and serves as a general guideline. Optimal loading percentages for this compound may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
The following are generalized protocols for key asymmetric reactions where this compound can be employed as a catalyst. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound
-
Aldehyde (0.25 mmol)
-
Ketone (e.g., acetone, 1.25 mmol)
-
Solvent (e.g., Dichloromethane - DCM)
-
Additive (e.g., Benzoic Acid, 10 mol%)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of this compound (10-20 mol%) and the additive in the chosen solvent, add the aldehyde and then the ketone at the specified temperature (e.g., -10 to 25 °C).
-
Stir the reaction mixture for 24-72 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy ketone.
Protocol 2: Asymmetric Mannich Reaction
This protocol outlines a general method for the asymmetric Mannich reaction.
Materials:
-
This compound
-
Imine (e.g., ethyl (4-methoxyphenylimino)acetate, 0.05 mmol)
-
β-Keto acid (0.075 mmol)
-
Solvent (e.g., Ether, 0.5 mL)
Procedure:
-
To a solution of the imine and this compound (e.g., 10 mol%) in the solvent at room temperature, add the β-keto acid.[1]
-
Stir the reaction mixture for 12 hours.[1]
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel (e.g., hexane/ethyl acetate 5:1 to 3:1) to yield the β-amino ketone.[1]
Protocol 3: Asymmetric Michael Addition
This protocol provides a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin.
Materials:
-
This compound
-
trans-β-nitrostyrene (0.2 mmol)
-
Aldehyde (e.g., 3-phenylpropionaldehyde, 0.4 mmol)
-
Solvent (e.g., CH₂Cl₂, 2 mL)
Procedure:
-
The reaction is carried out at room temperature in the presence of 10 mol% of this compound.[2]
-
Dissolve the nitroolefin and the catalyst in the solvent.
-
Add the aldehyde to the mixture and stir for approximately 7 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture as described in the aldol reaction protocol.
-
The crude product can be analyzed by ¹H NMR spectroscopy to determine the diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess.[2]
Signaling Pathways and Logical Relationships
The catalytic cycle of proline-catalyzed reactions, which is applicable to its derivatives like (S)-Ethyl pyrrolidine-2-carboxylate, typically proceeds through the formation of an enamine or iminium ion intermediate.
Caption: Generalized enamine catalytic cycle for a proline-derivative catalyzed aldol reaction.
This diagram illustrates the key steps in the enamine-mediated catalytic cycle. The secondary amine of the catalyst reacts with a ketone to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic aldehyde, leading to the formation of an iminium intermediate. Hydrolysis of the iminium ion releases the aldol product and regenerates the catalyst for the next cycle.
Experimental Workflow
The general workflow for conducting and analyzing an organocatalytic reaction using this compound is outlined below.
Caption: A typical experimental workflow for an organocatalyzed asymmetric reaction.
This workflow provides a step-by-step guide for researchers, from the initial setup of the reaction to the final characterization of the purified product. Each step is critical for achieving high yields and stereoselectivities.
References
Application Notes and Protocols for the Asymmetric Mannich Reaction Catalyzed by (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric Mannich reaction utilizing proline-derived organocatalysts, with a specific focus on the principles applicable to (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride. The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that yields β-amino carbonyl compounds, which are crucial building blocks in the synthesis of pharmaceuticals and natural products.[1][2][3] The use of chiral organocatalysts like proline and its derivatives allows for direct, highly stereoselective access to these valuable synthons.[1][4]
While the vast majority of published literature focuses on (S)-proline, the catalytic principles are directly applicable to its ester derivatives such as (S)-Ethyl pyrrolidine-2-carboxylate. The ester is expected to be hydrolyzed in situ or act in a similar fashion to the parent amino acid, with the pyrrolidine core being the key catalytic moiety.
Catalytic Mechanism
The widely accepted mechanism for the proline-catalyzed asymmetric Mannich reaction proceeds through an enamine catalytic cycle.[1][4] This process avoids the need for pre-formed enamines or enolates, making it a more direct and operationally simple method.
The key steps are as follows:
-
Enamine Formation: The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate.[1][5]
-
Imine Formation: Concurrently, the aldehyde and amine substrates react to form an electrophilic imine in a pre-equilibrium step.[1]
-
Stereoselective C-C Bond Formation: The chiral enamine attacks the si-face of the E-aldimine. The stereochemistry is controlled by a transition state where the re-face is sterically blocked.[4][5] This step establishes the new stereocenters in the product.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the final β-amino carbonyl product and regenerate the pyrrolidine catalyst, allowing it to re-enter the catalytic cycle.[1]
Caption: Proposed catalytic cycle for the proline-catalyzed asymmetric Mannich reaction.
Factors Influencing Reaction Outcome
The success and stereochemical outcome of the reaction are dependent on several key parameters. The choice of catalyst is particularly crucial, as different pyrrolidine derivatives can lead to opposite diastereomers.
Caption: Key factors influencing the outcome of the asymmetric Mannich reaction.
-
Catalyst: While (S)-proline is a robust and economical choice that typically yields syn-diastereomers, its derivatives can offer different stereochemical outcomes.[5][6] For example, β-proline derivatives have been shown to favor anti-diastereoselectivity.[6][7] Catalyst loading can often be maintained at 10–20 mol% while achieving good yields.[1]
-
Solvent: The reaction can be performed in various solvents, with polar aprotic solvents like DMSO and acetonitrile being common choices. In some cases, using the ketone reactant as the solvent (neat conditions) is also effective.[1]
-
Temperature: Most reactions are conveniently run at room temperature (20–25 °C).[1] However, for highly reactive substrates or to improve selectivity, cooling to 0 °C may be beneficial.[1][8]
-
Substrates: A variety of ketones, including acetone and cyclohexanone, are effective nucleophilic donors.[1] Unmodified aldehydes can also serve as donors.[8] The electrophilic component is typically a pre-formed N-protected imine, such as an N-Boc or N-PMP imine.[1][8]
Data Presentation: Representative Results
The following tables summarize typical results for the proline-catalyzed asymmetric Mannich reaction, demonstrating its broad scope and high efficiency.
Table 1: Asymmetric Mannich Reaction with Various Aldehyde Donors and N-Boc-Imines
| Entry | Aldehyde Donor | Imine Acceptor (Ar) | Catalyst (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | Phenyl | (S)-Proline (20) | 2 | 95 | >99:1 | >99 |
| 2 | Butanal | 4-NO₂-Ph | (S)-Proline (20) | 3 | 94 | >99:1 | >99 |
| 3 | Isovaleraldehyde | 4-MeO-Ph | (S)-Proline (20) | 3 | 96 | >99:1 | >99 |
| 4 | Acetaldehyde | Phenyl | (S)-Proline (20) | 2-3 | 85 | — | 99 |
| 5 | Acetaldehyde | 2-Naphthyl | (S)-Proline (20) | 2-3 | 91 | — | >99 |
| Data adapted from published results. Reactions typically run in CH₃CN at 0 °C.[8] |
Table 2: Asymmetric Mannich Reaction with Various Ketone Donors
| Entry | Ketone Donor | Aldehyde | Amine | Catalyst (mol%) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Acetone | 4-NO₂-Ph-CHO | p-Anisidine | (S)-Proline (10) | 4 | 93 | 95:5 | 96 |
| 2 | Cyclohexanone | 4-NO₂-Ph-CHO | p-Anisidine | (S)-Proline (10) | 12 | 92 | >99:1 | >99 |
| 3 | Hydroxyacetone | 4-NO₂-Ph-CHO | p-Anisidine | (S)-Proline (20) | 48 | 61 | >95:5 | >99 |
| 4 | Acetone | Benzaldehyde | p-Anisidine | (S)-Proline (10-20) | 3-24 | 91 | 93:7 | 94 |
| Data adapted from published results. Reactions typically run in DMSO or neat ketone at room temperature.[1] |
Experimental Protocols
This section provides a detailed methodology for a representative asymmetric Mannich reaction.
Protocol: Reaction of an Aldehyde Donor with a Pre-formed N-Boc-Imine
This procedure is adapted for reactions where a stable N-Boc protected imine is used as the electrophile, reacting with an aldehyde as the nucleophile.[1][8]
Materials:
-
N-Boc-imine (1.0 equiv, e.g., 1.4 mmol)
-
Aldehyde donor (5-10 equiv, e.g., acetaldehyde)
-
This compound or (S)-Proline (20 mol%, 0.28 mmol)
-
Anhydrous Acetonitrile (CH₃CN)
-
Deionized water, Diethyl ether, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a clean, dry vial equipped with a magnetic stir bar, dissolve the N-Boc-imine (1.0 equiv) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: Add the aldehyde donor (5-10 equiv) to the cooled solution. Note: For volatile aldehydes like acetaldehyde, it is often prepared and added as a stock solution in the reaction solvent.[8]
-
Catalyst Addition: Add the this compound or (S)-Proline catalyst (20 mol%) to the mixture.
-
Reaction: Stir the resulting mixture vigorously at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imine is consumed (typically 2–3 hours).[8]
-
Workup: Quench the reaction by adding deionized water. Extract the aqueous mixture with diethyl ether (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the final product to determine yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion
The asymmetric Mannich reaction catalyzed by proline and its derivatives is a powerful and practical method for synthesizing enantiomerically enriched β-amino carbonyl compounds.[1] Its operational simplicity, use of an inexpensive and readily available catalyst, and broad substrate scope make it a highly attractive tool for researchers in organic synthesis and drug development.[2][9] The principles outlined here for (S)-proline are directly applicable to this compound, providing a reliable strategy for accessing chiral building blocks essential for the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 20.210.105.67 [20.210.105.67]
- 9. benthamdirect.com [benthamdirect.com]
Synthesis of Chiral Amines Utilizing (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a readily available chiral building block derived from L-proline, serves as a versatile starting material for the stereoselective synthesis of a wide array of chiral amines. Its inherent chirality provides a robust platform for the introduction of new stereocenters, making it a valuable tool in the development of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of chiral amines via N-alkylation and reductive amination of this compound.
Core Concepts and Methodologies
The synthesis of chiral amines from this compound primarily relies on two key transformations:
-
N-Alkylation: This method involves the direct alkylation of the secondary amine of the pyrrolidine ring with an appropriate alkyl halide or other electrophile. The reaction proceeds via an SN2 mechanism, leading to the formation of a new carbon-nitrogen bond. The stereocenter at the 2-position of the pyrrolidine ring directs the stereochemical outcome of subsequent transformations or imparts chirality to the final molecule.
-
Reductive Amination: This powerful one-pot reaction involves the formation of an imine or enamine intermediate by reacting the secondary amine with a ketone or aldehyde, followed by in-situ reduction to the corresponding amine. This method is highly efficient for creating new chiral centers and for the synthesis of N-substituted pyrrolidine derivatives.
Experimental Protocols
Synthesis of (S)-Ethyl 1-Benzylpyrrolidine-2-carboxylate via N-Alkylation
This protocol details the N-alkylation of this compound with benzyl bromide.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 179.65 | 1.80 g | 10.0 |
| Benzyl bromide | 171.04 | 1.88 g | 11.0 |
| Potassium carbonate (K₂CO₃) | 138.21 | 4.15 g | 30.0 |
| Acetonitrile (CH₃CN) | 41.05 | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and acetonitrile (50 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.88 g, 11.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: Ethyl acetate/Hexane = 1:3).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane = 1:4) to afford (S)-Ethyl 1-benzylpyrrolidine-2-carboxylate as a colorless oil.
Expected Yield: ~85-95%
Synthesis of (S)-Ethyl 1-(1-Phenylethyl)pyrrolidine-2-carboxylate via Reductive Amination
This protocol describes the synthesis of a chiral amine with a new stereocenter via reductive amination of this compound with acetophenone.
Reaction Scheme:
Caption: Reductive amination of (S)-Ethyl pyrrolidine-2-carboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 179.65 | 1.80 g | 10.0 |
| Acetophenone | 120.15 | 1.20 g | 10.0 |
| Titanium(IV) isopropoxide (Ti(OiPr)₄) | 284.22 | 3.41 g | 12.0 |
| Sodium borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 |
| Ethanol (EtOH) | 46.07 | 50 mL | - |
| Triethylamine (Et₃N) | 101.19 | 1.01 g | 10.0 |
Procedure:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.80 g, 10.0 mmol) and triethylamine (1.01 g, 10.0 mmol) in ethanol (30 mL).
-
Stir the solution for 10 minutes at room temperature.
-
Add acetophenone (1.20 g, 10.0 mmol) followed by titanium(IV) isopropoxide (3.41 g, 12.0 mmol).
-
Heat the mixture to 50°C and stir for 4 hours to facilitate imine formation.
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (0.57 g, 15.0 mmol) in ethanol (20 mL).
-
Slowly add the sodium borohydride solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water (10 mL).
-
Filter the mixture through a pad of Celite® to remove titanium salts, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane = 1:5) to yield the product as a mixture of diastereomers.
Expected Yield and Diastereoselectivity:
| Product | Yield (%) | Diastereomeric Ratio (S,S) : (S,R) |
| (S)-Ethyl 1-(1-phenylethyl)pyrrolidine-2-carboxylate | 70-85 | Typically ranges from 60:40 to 75:25 |
Note: The diastereomeric ratio can be influenced by the choice of reducing agent and reaction conditions. The diastereomers can often be separated by careful column chromatography or by derivatization and crystallization.
Logical Workflow for Chiral Amine Synthesis
Caption: General workflow for the synthesis of chiral amines.
Conclusion
This compound is a cost-effective and highly valuable chiral precursor for the synthesis of a diverse range of chiral amines. The N-alkylation and reductive amination protocols provided herein offer reliable and scalable methods for the preparation of N-substituted pyrrolidine derivatives. These application notes and protocols are intended to serve as a practical guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical entities with defined stereochemistry. Further optimization of reaction conditions may be necessary to achieve desired yields and stereoselectivities for specific substrates.
Application Notes and Protocols for (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling, storage, and use of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Compound Information
This compound is a chiral organic compound frequently used as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its proper handling is crucial to maintain its purity and prevent degradation.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.65 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in polar solvents such as water and alcohols.[2][3] The hydrochloride salt form enhances its solubility in polar solvents.[3] | |
| Stability | Exhibits excellent stability under various conditions.[2] The dihydrochloride salt form offers enhanced stability and protects the ester moiety from hydrolysis and degradation.[4] |
Safety and Hazard Information
This compound is a hazardous chemical and requires careful handling to avoid exposure.
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | 4 |
| Acute Toxicity, Inhalation | 4 |
| Skin Corrosion/Irritation | 1A - 2 |
| Serious Eye Damage/Eye Irritation | 1 - 2 |
| Flammable Liquids | 2 |
Note: Classification may vary slightly between suppliers.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If vapors or aerosols are generated, a respirator may be necessary. |
Storage Procedures
Proper storage is critical to maintain the stability and purity of this compound.
General Storage Conditions
-
Container: Keep the container tightly closed.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and degradation.
-
Location: Store in a cool, dry, and well-ventilated place.
-
Temperature: Room temperature is generally recommended. For long-term storage, refrigeration may be considered, but ensure the container is sealed tightly to prevent condensation upon removal.
Handling of Hygroscopic Nature
This compound is hygroscopic and will readily absorb moisture from the air. The following flowchart outlines the decision-making process for appropriate storage.
Handling Protocols
Due to its hazardous and hygroscopic nature, specific protocols should be followed when handling this compound.
Protocol for Weighing a Hygroscopic Solid
This protocol utilizes the "weighing by difference" method to minimize exposure to atmospheric moisture.
Materials:
-
This compound in its storage container
-
Spatula
-
Weighing paper or weighing boat
-
Analytical balance
-
Receiving flask or vessel
-
Appropriate PPE
Procedure:
-
Tare the analytical balance with the doors closed.
-
Place the closed container of this compound on the balance and record the initial mass.
-
Remove the container from the balance.
-
Working expeditiously in a fume hood, open the container and transfer an approximate amount of the solid to the receiving vessel.
-
Immediately and tightly close the container of the stock compound.
-
Place the closed container back on the analytical balance and record the final mass.
-
The difference between the initial and final mass is the exact amount of compound transferred.
-
Repeat steps 4-7 as necessary to obtain the desired amount.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride as a catalyst in asymmetric synthesis. Below you will find troubleshooting advice, frequently asked questions, data on reaction optimization, and a detailed experimental protocol to help you improve the enantioselectivity of your reactions.
Troubleshooting Guide
This guide addresses common issues encountered during enantioselective reactions catalyzed by this compound.
Q1: I am observing very low or no enantiomeric excess (ee). What are the initial checks I should perform?
When faced with low enantioselectivity, a systematic verification of your experimental setup and reagents is the first crucial step.
-
Catalyst Purity: Ensure the this compound is of high chemical and enantiomeric purity. Impurities can lead to non-selective side reactions.
-
Reagent and Solvent Purity: Verify the purity of your substrates and solvent. Acidic or basic impurities can disrupt the catalytic cycle. If the reaction is sensitive to moisture, ensure your solvents are anhydrous.
-
Reaction Conditions: Double-check that the temperature, concentration, and stirring rate are accurate and stable. Inconsistent conditions can lead to variable and poor results.
-
Atmosphere: While many organocatalytic reactions are air-tolerant, some substrates or intermediates may be sensitive to oxygen or moisture. If you suspect this is the case, try running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Q2: My initial checks are all fine, but the enantioselectivity remains low. What are the next steps for optimization?
If the basic parameters are correct, the issue likely lies in the reaction conditions not being optimal for your specific substrates.
-
Temperature: Temperature is a critical factor influencing enantioselectivity. Lowering the temperature often increases the energy difference between the diastereomeric transition states, leading to higher ee. Consider running the reaction at 0 °C, -20 °C, or even as low as -78 °C.
-
Solvent: The solvent can significantly impact the catalyst's conformation and the transition state geometry. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile, and polar protic solvents like ethanol).
-
Catalyst Loading: The amount of catalyst can influence the reaction rate and selectivity. A typical starting point is 10-20 mol%, but it's worth screening a range from 5 mol% to 30 mol%.
-
Concentration: The concentration of your reactants can affect the reaction kinetics and potentially the selectivity. Try varying the concentration to see if it impacts the enantiomeric excess.
Q3: Can I use additives to improve the enantioselectivity?
Yes, additives can have a significant impact on the outcome of the reaction.
-
Acids: Co-catalytic amounts of a weak acid can sometimes enhance enantioselectivity by protonating the catalyst or substrate, leading to a more organized transition state.
-
Water: In some cases, a small amount of water can surprisingly improve both the reaction rate and enantioselectivity in proline-catalyzed reactions.
-
Bases: The addition of organic bases can sometimes lead to a reversal of enantioselectivity.[1] This is a more advanced technique and should be explored if other optimization strategies fail.
Q4: Could the structure of my substrates be the problem?
Absolutely. The steric and electronic properties of your substrates play a crucial role in organocatalysis. Small modifications to the substrate structure can lead to dramatic changes in enantioselectivity. If you are developing a new reaction, it is recommended to first test your conditions with a substrate combination that has been reported to work well.
Frequently Asked Questions (FAQs)
Q1: How does this compound catalyze asymmetric reactions?
This compound, a derivative of proline, typically functions through an enamine or iminium ion catalytic cycle. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine or iminium ion. This intermediate then reacts with the other substrate, and the chirality of the catalyst directs the attack to one face of the molecule, leading to the formation of one enantiomer in excess.
Q2: Do I need to convert the hydrochloride salt to the free amine before use?
In many cases, the hydrochloride salt can be used directly, and a weak base is added to the reaction mixture to generate the free amine in situ. However, for some applications, pre-formation of the free amine by neutralization and extraction may be beneficial.
Q3: What types of reactions can be catalyzed by this compound?
Proline and its derivatives are well-known for catalyzing a variety of asymmetric reactions, including:
-
Aldol reactions
-
Mannich reactions
-
Michael additions
-
α-amination and α-oxidation reactions
-
Diels-Alder reactions
Q4: How do I monitor the progress and enantioselectivity of my reaction?
Reaction progress can be monitored by standard techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). To determine the enantiomeric excess (ee) of your product, you will need to use a chiral analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Data Presentation
The following table provides representative data on how solvent and temperature can influence the enantioselectivity of a proline-catalyzed aldol reaction. While this data is for L-proline, the general trends are often applicable to its derivatives like this compound.
| Solvent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| DMSO | 25 | 30 | 68 | 76 |
| DMF | 25 | 30 | 95 | 71 |
| CH3CN | 25 | 30 | 97 | 60 |
| THF | 25 | 30 | 99 | 43 |
| Dioxane | 25 | 30 | 99 | 36 |
| CHCl3 | 25 | 30 | 99 | 30 |
| Neat | 4 | 30 | 95 | 96 |
Note: Data adapted from a representative L-proline catalyzed aldol reaction and is intended to illustrate general optimization principles.
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
This protocol provides a starting point for optimizing an asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
This compound
-
Aldehyde (1.0 mmol)
-
Ketone (5.0 mmol)
-
Solvent (e.g., DMF, 2.0 mL)
-
Triethylamine (or other weak base, optional, stoichiometric to catalyst)
-
Anhydrous MgSO4 or Na2SO4
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 20 mol%).
-
If using the hydrochloride salt directly with a base, add the base at this point.
-
Add the ketone (5.0 mmol) and the solvent (2.0 mL).
-
Stir the mixture at the desired temperature (e.g., 4 °C) for 10-15 minutes.
-
Add the aldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction vigorously at the set temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized enamine catalytic cycle.
References
Technical Support Center: Troubleshooting Reactions with (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride in their synthetic workflows. Below you will find troubleshooting advice and frequently asked questions to help you address common challenges, particularly that of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in reactions involving this compound?
A1: Low yields in reactions with this starting material typically stem from a few key factors:
-
Incomplete Deprotonation: As a hydrochloride salt, the secondary amine of the pyrrolidine ring must be deprotonated to its free base form to act as a nucleophile. Inefficient deprotonation is a primary cause of low conversion.
-
Steric Hindrance: The rigid, five-membered ring and the ethyl ester group can create steric hindrance around the nitrogen atom, slowing down the reaction rate and potentially leading to lower yields, especially with bulky electrophiles.[1]
-
Low Nucleophilicity: Secondary amines are generally less nucleophilic than primary amines, which can result in sluggish reactions if not paired with a sufficiently reactive electrophile or optimal reaction conditions.
-
Presence of Moisture: Water in the reaction can hydrolyze activated electrophiles (e.g., acyl chlorides) or interfere with the action of coupling agents, significantly reducing the yield.
-
Side Reactions: Under certain conditions, side reactions such as racemization or reactions involving the ester group can occur, consuming starting material and complicating purification.
Q2: How do I effectively deprotonate this compound to its free base for a reaction?
A2: The hydrochloride salt needs to be neutralized to the free amine before it can react as a nucleophile. This is a critical step for achieving a good yield. There are two main approaches:
-
In-situ Neutralization: Add a suitable base directly to the reaction mixture containing the hydrochloride salt. Organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Typically, at least 2 equivalents of the base are required: one to neutralize the HCl salt and one to scavenge the acid produced during the subsequent reaction (e.g., in an acylation with an acyl chloride).
-
Aqueous Workup Extraction: Dissolve the hydrochloride salt in water and add an aqueous base (e.g., sodium bicarbonate, potassium carbonate) until the solution is basic (pH > 8). Then, extract the free amine into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer with a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The resulting free amine can then be used directly in your reaction. This method ensures all the salt is neutralized but requires an extra workup step.
Q3: Which base is best to use for my reaction?
A3: The choice of base is critical and depends on the specific reaction. For acylations or sulfonations, a non-nucleophilic organic base like DIPEA is often preferred over TEA to avoid the formation of side products. For other reactions, inorganic bases like potassium carbonate can be effective, particularly in polar aprotic solvents like DMF or acetonitrile.
Q4: My starting material won't fully dissolve in the reaction solvent. What should I do?
A4: this compound is a salt and has better solubility in polar solvents.[2] If you are using a nonpolar solvent like dichloromethane (DCM) or tetrahydrofuran (THF), solubility can be an issue. Consider switching to a more polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO). Warming the mixture slightly can also help with dissolution. If you are performing an in-situ neutralization, the free base form is generally more soluble in common organic solvents than the hydrochloride salt.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to diagnosing and resolving low-yield issues.
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation of the Amine | Ensure at least 2 equivalents of a suitable base (e.g., DIPEA, TEA) are used for in-situ neutralization. Alternatively, perform a separate liquid-liquid extraction to isolate the free base before the reaction. |
| Insufficiently Reactive Electrophile | If using a carboxylic acid, convert it to a more reactive species. For amide bond formation, use a coupling agent like HATU, HBTU, or EDC/HOBt.[3][4][5] For acylations, consider using the corresponding acyl chloride or anhydride. |
| Presence of Water | Use anhydrous solvents and dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. |
| Low Reaction Temperature | Some reactions may require heating to overcome the activation energy barrier. Try increasing the temperature incrementally (e.g., to 40°C, 60°C, or reflux), monitoring for product formation and potential decomposition. |
| Steric Hindrance | If your electrophile is very bulky, consider using a less hindered analogue if possible. Increasing the reaction time or temperature may also help to overcome steric issues. |
Problem: Presence of Multiple Side Products
| Potential Cause | Suggested Solution |
| Reaction with Solvent | Ensure your chosen solvent is inert under the reaction conditions. For example, some basic conditions can lead to reactions with ester-containing solvents. |
| Over-activation of Carboxylic Acid | If using a coupling agent, avoid excessively long pre-activation times which can lead to side reactions of the activated species. |
| Epimerization/Racemization | This can be a concern, especially with strong bases or high temperatures. Use milder bases and the lowest effective temperature. The addition of additives like HOBt can sometimes suppress racemization during amide coupling. |
| Reaction at the Ester Moiety | Strong nucleophiles or bases could potentially react with the ethyl ester. Ensure that your reaction conditions are selective for the secondary amine. |
Experimental Protocols
Below are generalized protocols for common reactions. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Amide Coupling using HATU
This protocol is for the coupling of a carboxylic acid to this compound.
-
Preparation of Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.
-
In-situ Neutralization: Add N,N-diisopropylethylamine (DIPEA) (2.2 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Coupling Reaction: Add the carboxylic acid/HATU solution to the amine solution. The reaction mixture may turn yellow. Stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of the starting materials.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Acylation using an Acyl Chloride
This protocol describes the acylation of this compound.
-
Preparation of Amine: In a flame-dried round-bottom flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base Addition: Cool the suspension to 0°C in an ice bath. Add triethylamine (TEA) or DIPEA (2.5 eq) dropwise. Stir for 20 minutes.
-
Acylation: Slowly add a solution of the acyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography.
Visual Guides
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
General Amide Coupling Pathway
Caption: The two-step process of amide bond formation.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl pyrrolidine-2-carboxylate hydrochloride (1569642-87-0) for sale [vulcanchem.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. growingscience.com [growingscience.com]
Technical Support Center: (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride and related proline-derived organocatalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions catalyzed by this compound?
A1: Reactions catalyzed by this compound, which belongs to the family of proline-derived organocatalysts, can be accompanied by the formation of several side products. The most prevalent of these include:
-
Aldol Condensation Products: Dehydration of the desired aldol addition product can occur, leading to the formation of α,β-unsaturated carbonyl compounds.[1] This is particularly common when the reaction is heated or exposed to acidic or basic conditions during workup.
-
Self-Aldolization Products: The aldehyde or ketone substrate can react with itself in a self-condensation reaction, especially if it is highly reactive or if the desired reaction is slow.[1][2]
-
Oxazolidinone Formation: The catalyst can react reversibly with the carbonyl substrate (aldehyde or ketone) to form an oxazolidinone, which is often considered a catalytically inactive or "parasitic" species.[3][4] The formation of these species can reduce the effective concentration of the catalyst.
-
Undesired Diastereomers: In reactions that form two or more stereocenters, the formation of undesired diastereomers (e.g., syn instead of anti) can be a significant issue. The diastereoselectivity is highly dependent on the reaction conditions and the specific substrates used.
-
Racemization: Although the catalyst itself is chiral, racemization of the product or even the catalyst can occur under certain conditions, such as elevated temperatures or the presence of acidic or basic impurities, leading to a decrease in the enantiomeric excess (ee) of the product.[5][6]
Q2: My reaction is showing low enantioselectivity (low ee). What are the potential causes and how can I improve it?
A2: Low enantioselectivity can stem from several factors. Here are some common causes and troubleshooting steps:
-
Catalyst Racemization: The chiral catalyst may be racemizing under the reaction conditions. This can be exacerbated by high temperatures and the presence of acidic or basic impurities.[5][6]
-
Solution: Lower the reaction temperature and ensure all reagents and solvents are pure and free of acidic or basic contaminants.
-
-
Background Uncatalyzed Reaction: A non-selective background reaction may be occurring in parallel with the catalyzed reaction.
-
Solution: Lowering the reaction temperature can often slow down the uncatalyzed reaction more significantly than the catalyzed one. Optimizing the catalyst loading may also help.
-
-
Inappropriate Solvent: The solvent plays a crucial role in the organization of the transition state that determines enantioselectivity.
-
Water Content: The presence of water can have a complex effect on enantioselectivity. While strictly anhydrous conditions are often employed, in some cases, a small amount of water can be beneficial.
-
Solution: Experimentally screen the effect of water content, from anhydrous conditions to the addition of a controlled amount of water.
-
Q3: The yield of my desired product is low, and I am observing significant amounts of self-condensation byproducts. What can I do?
A3: The formation of self-condensation products is a common issue, particularly with highly reactive carbonyl compounds.[1][2] Here are some strategies to minimize this side reaction:
-
Reactant Stoichiometry: Use the more reactive carbonyl compound (the one prone to self-condensation) as the limiting reagent and add it slowly to the reaction mixture containing the other reactant and the catalyst.
-
Concentration: Running the reaction at a higher concentration can sometimes favor the desired intermolecular reaction over the self-condensation pathway. However, this needs to be optimized as very high concentrations can also lead to other side reactions.
-
Temperature: Lowering the reaction temperature can help to control the rate of the highly exothermic self-condensation reaction.
-
Catalyst Loading: Adjusting the catalyst loading can influence the relative rates of the desired reaction and the side reactions. An optimal catalyst loading should be determined experimentally.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions catalyzed by this compound.
Problem 1: Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the catalyst is pure and has been stored correctly, protected from moisture and air. Use a fresh batch of catalyst to confirm its activity. |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%). |
| Low Reaction Temperature | While lower temperatures often improve selectivity, they can also decrease the reaction rate. Gradually increase the temperature and monitor the reaction progress. |
| Inappropriate Solvent | The solubility of the reactants and the catalyst can be an issue. Screen different solvents to find a medium where all components are sufficiently soluble. |
Problem 2: Formation of Multiple Products (Poor Selectivity)
| Potential Cause | Troubleshooting Steps |
| Self-Condensation of Substrates | Use the more reactive substrate as the limiting reagent and add it slowly to the reaction mixture. Consider lowering the reaction temperature.[1][2] |
| Aldol Condensation (Dehydration) | If the desired product is the aldol adduct, avoid high temperatures and acidic/basic workup conditions that promote dehydration.[1] |
| Formation of Undesired Diastereomers | Optimize the reaction solvent and temperature. The choice of solvent can have a significant impact on the transition state geometry and thus the diastereoselectivity.[7][8] |
Quantitative Data on Side Product Formation
The formation of side products is highly dependent on the specific substrates and reaction conditions. The following tables summarize the qualitative and, where available, quantitative effects of various parameters on side product formation in proline-catalyzed reactions.
Table 1: Effect of Solvent on Side Product Formation in a Proline-Catalyzed Aldol Reaction
| Solvent | Effect on Self-Condensation | Effect on Enantioselectivity | Reference |
| DMSO | Generally suppresses self-condensation | Often provides high ee | [7][8] |
| Chloroform | Can be effective, sometimes used as a co-solvent with acetone | Can lead to high ee, especially for α-trisubstituted aldehydes | [1] |
| Acetone | Can lead to self-condensation if it is also a reactant | Can provide good ee, often used with a co-solvent | [1] |
| Methanol | May lead to poorer stereocontrol | Generally results in lower ee compared to aprotic solvents | [9] |
| Water/Methanol Mixtures | Can be effective and environmentally friendly | Can provide good ee and high conversion | [10][11] |
Table 2: Effect of Temperature on Side Product Formation
| Temperature | Effect on Self-Condensation | Effect on Aldol Condensation | Effect on Racemization | Reference |
| Lower (e.g., 0-4 °C) | Generally reduced | Generally reduced | Minimized | [1] |
| Room Temperature | Can be significant for reactive substrates | Can occur, especially with longer reaction times | May become a factor | |
| Elevated | Significantly increased | Significantly increased | Increased risk | [6] |
Experimental Protocols
General Protocol for a Proline-Catalyzed Aldol Reaction
This protocol is a general guideline and should be optimized for specific substrates.
-
Preparation: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (or L-proline) (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add the ketone (2.0 mmol, 2 equivalents) and the solvent (e.g., 1 mL of DMSO). Stir the mixture until the catalyst dissolves.
-
Initiation: Add the aldehyde (1.0 mmol, 1 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction at the desired temperature (e.g., room temperature or 4 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for a Proline-Catalyzed Michael Addition
-
Preparation: In a reaction vial, dissolve this compound (or L-proline) (0.2 mmol, 20 mol%) in the chosen solvent (e.g., 1 mL of chloroform).
-
Addition of Reactants: Add the Michael donor (e.g., an aldehyde or ketone) (1.2 mmol, 1.2 equivalents).
-
Initiation: Add the Michael acceptor (e.g., a nitroalkene) (1.0 mmol, 1 equivalent).
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature) until the reaction is complete as indicated by TLC.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle and Formation of Side Products
Caption: Catalytic cycle for a proline-catalyzed aldol reaction and common side reaction pathways.
Troubleshooting Workflow for Low Enantioselectivity
Caption: A step-by-step workflow for troubleshooting low enantioselectivity in catalyzed reactions.
References
- 1. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 4. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride Synthesis
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the synthesis of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing this compound?
The synthesis typically involves the esterification of L-proline with ethanol in the presence of a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][2] The thionyl chloride reacts with ethanol to form ethyl chlorosulfite and HCl in situ, which then facilitates the esterification of the carboxylic acid. The final product is isolated as a hydrochloride salt.[1]
Q2: What is the recommended temperature range for this reaction?
The optimal reaction temperature can vary depending on the specific protocol and the scale of the reaction. Some literature suggests that for similar amino acid esterifications using thionyl chloride and an alcohol, maintaining a low temperature, for instance between -5°C and 0°C, is crucial for achieving the best results.[3] Conversely, other patented methods advocate for the addition of thionyl chloride at a higher internal temperature, ranging from 20°C to 60°C, to ensure a more controlled and gentle reaction, preventing any sudden boiling of the reaction mixture.[4] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress.
Q3: How does temperature affect the reaction yield and purity?
Temperature is a critical parameter that can significantly influence the yield and purity of this compound.
-
Low Temperatures (e.g., <0°C): May lead to a slower reaction rate, requiring longer reaction times. However, it can also minimize the formation of side products, leading to higher purity.
-
Moderate Temperatures (e.g., 20-40°C): Often provide a good balance between reaction rate and purity.
-
High Temperatures (e.g., >60°C or reflux): Can accelerate the reaction but may also promote the formation of impurities through side reactions, potentially leading to a lower isolated yield of the desired product.
Q4: What are the potential side reactions, and how can they be minimized by controlling the temperature?
Potential side reactions include the formation of the acid chloride of L-proline, which can be highly reactive, and other degradation products.[2] Running the reaction at excessively high temperatures can promote the formation of these impurities. To minimize side reactions, it is recommended to add the thionyl chloride dropwise to the mixture of L-proline and ethanol while carefully controlling the internal temperature of the reaction vessel.[5]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Reaction temperature is too low: The reaction may be proceeding too slowly. | 1. Gradually increase the reaction temperature in 5-10°C increments. 2. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). 3. Consider extending the reaction time at the lower temperature before increasing it. |
| Reaction temperature is too high: The product or starting material may be degrading. | 1. Repeat the reaction at a lower temperature. 2. Ensure that the addition of thionyl chloride is done slowly and with efficient cooling. | |
| Low Purity of the Final Product | Formation of side products at elevated temperatures: High temperatures can lead to the formation of various impurities. | 1. Lower the reaction temperature. 2. Optimize the rate of addition of thionyl chloride to maintain a consistent internal temperature. |
| Reaction is Too Vigorous or Uncontrolled | Initial reaction temperature is too high: The reaction between thionyl chloride and ethanol is exothermic. | 1. Start the reaction at a lower temperature (e.g., 0°C or below). 2. Add the thionyl chloride dropwise over a longer period. 3. Ensure efficient stirring and cooling of the reaction mixture.[4] |
Data Presentation
The following table provides an illustrative summary of how reaction temperature can affect key parameters in the synthesis of this compound. The data presented here is a generalized representation based on common outcomes in Fischer esterification reactions and is intended for comparative purposes.
| Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| -5 to 0 | 12 - 24 | 75 - 85 | >98 | Slow reaction rate, but high purity of the final product. |
| 20 - 25 (Room Temp) | 6 - 12 | 85 - 95 | 95 - 98 | Good balance of reaction time and yield with high purity. |
| 35 - 40 | 4 - 8 | 80 - 90 | 90 - 95 | Faster reaction, but a slight increase in impurity formation may be observed. |
| > 60 (Reflux) | 2 - 4 | 60 - 75 | <90 | Rapid reaction, but significant formation of impurities and potential for product degradation. |
Experimental Protocols
General Procedure for the Synthesis of this compound:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend L-proline in anhydrous ethanol. The amount of ethanol should be sufficient to act as both a solvent and a reagent.[4]
-
Cool the suspension to the desired starting temperature (e.g., 0°C) using an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension over a period of 30-60 minutes, ensuring the internal temperature does not exceed the target range.[5]
-
After the addition is complete, allow the reaction mixture to stir at the selected temperature. Monitor the reaction progress by TLC or another suitable analytical method.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess ethanol and any volatile byproducts.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield this compound as a solid.
Mandatory Visualization
Caption: Workflow for optimizing reaction temperature.
References
- 1. Ethyl pyrrolidine-2-carboxylate hydrochloride (1569642-87-0) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
Impact of water content on (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, with a particular focus on the impact of water content. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a chiral intermediate widely used in the synthesis of various pharmaceutical compounds. Its stability is critical as degradation can lead to the formation of impurities, potentially impacting the yield, purity, and safety of the final active pharmaceutical ingredient (API).
Q2: Is this compound sensitive to moisture?
Yes, like many amine hydrochlorides, this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] Exposure to humidity can lead to both physical and chemical changes.
Q3: What are the primary degradation pathways for this compound in the presence of water?
The primary degradation pathway is the hydrolysis of the ethyl ester bond.[1][2][3] This reaction is catalyzed by the presence of water and results in the formation of (S)-pyrrolidine-2-carboxylic acid and ethanol.
Q4: What are the visible signs of moisture absorption and degradation?
Initial moisture absorption may cause the powder to clump or cake.[1] Significant degradation may not be visible, but can be detected through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which will show a decrease in the peak area of the parent compound and the appearance of degradation product peaks.
Q5: How does water content affect the chiral purity of the compound?
While the primary degradation pathway (hydrolysis) does not directly affect the chiral center, the presence of moisture and subsequent handling in solution could potentially lead to racemization under certain pH and temperature conditions. It is crucial to maintain anhydrous conditions to preserve the enantiomeric purity.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Clumping or caking of the solid compound. | Absorption of atmospheric moisture due to improper storage or handling. | Store the compound in a tightly sealed container with a desiccant. Handle the compound in a low-humidity environment, such as a glove box or a room with a dehumidifier. For weighing, minimize the time the container is open.[1] |
| Inconsistent or lower-than-expected yields in subsequent reactions. | Degradation of the starting material due to moisture. The actual amount of the active compound is less than the weighed amount due to the presence of water. | Determine the water content of the compound using Karl Fischer titration before use to accurately calculate the required amount. Ensure the compound is thoroughly dried under vacuum if clumping is observed. |
| Appearance of unexpected peaks in HPLC analysis of the starting material. | Hydrolysis of the ester, leading to the formation of (S)-pyrrolidine-2-carboxylic acid. | Confirm the identity of the degradation product by comparing its retention time with a standard of (S)-pyrrolidine-2-carboxylic acid. Implement stricter moisture control measures during storage and handling. |
| Difficulty in achieving complete dissolution in non-polar organic solvents. | The hydrochloride salt is generally more soluble in polar solvents. Absorbed water can also affect solubility characteristics. | Use a co-solvent system or select a more polar aprotic solvent. Ensure the compound is dry before attempting dissolution. |
Impact of Water Content on Stability (Quantitative Data)
| Water Content (% w/w) | Relative Humidity (RH) Environment | Expected Stability at Room Temperature (20-25°C) | Recommended Actions |
| < 0.1% | < 20% RH | High stability, minimal degradation over several months. | Standard storage in a tightly sealed container. |
| 0.1% - 0.5% | 20% - 40% RH | Moderate stability, slow degradation may occur over weeks to months. | Storage in a desiccator is recommended. |
| 0.5% - 1.0% | 40% - 60% RH | Low stability, noticeable degradation can occur within weeks. | Use of a glove box for handling is advised. Consider re-drying before use. |
| > 1.0% | > 60% RH | Very low stability, significant degradation is likely within days to weeks. | Compound may not be suitable for use in sensitive reactions without purification and rigorous drying. |
Note: This table provides estimations and the actual stability may vary. It is highly recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Determination of Water Content by Karl Fischer Titration
This method is suitable for the accurate determination of water content in this compound.
Principle: Karl Fischer titration is a specific chemical method for the determination of water content. It is based on a reaction between iodine and sulfur dioxide in the presence of water and a base.
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Analytical Balance
-
Dry glassware
Reagents:
-
Karl Fischer reagent (e.g., HYDRANAL™-Composite 5)
-
Anhydrous methanol or a suitable solvent
-
Benzoic acid or salicylic acid (for strongly basic amines to buffer the solution)[1]
Procedure:
-
Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.
-
Solvent Preparation: Add a suitable volume of anhydrous methanol to the titration vessel. If the amine is strongly basic, add a buffering agent like benzoic acid.[1]
-
Blank Titration: Titrate the solvent with the Karl Fischer reagent to a stable endpoint to determine the background moisture.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of this compound in a dry container.
-
Sample Titration: Quickly transfer the sample to the titration vessel. The sample will be titrated with the Karl Fischer reagent until the endpoint is reached.
-
Calculation: The water content is calculated automatically by the instrument based on the volume of titrant consumed and the titer of the reagent.
Stability-Indicating HPLC Method for Assessing Degradation
This method can be used to separate and quantify this compound from its primary degradation product, (S)-pyrrolidine-2-carboxylic acid.
Principle: Reverse-phase HPLC separates compounds based on their polarity. The more polar degradation product, (S)-pyrrolidine-2-carboxylic acid, will have a shorter retention time than the less polar parent ester.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical Balance
-
Volumetric flasks and pipettes
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for pH adjustment)
-
This compound reference standard
-
(S)-pyrrolidine-2-carboxylic acid reference standard
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and (S)-pyrrolidine-2-carboxylic acid of known concentrations in the mobile phase.
-
Sample Preparation: Prepare a solution of the test sample in the mobile phase at a known concentration.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the retention times of the peaks in the sample chromatogram with those of the standards to identify the parent compound and the degradation product. Quantify the amount of each by comparing their peak areas to the standard curves.
Visualizations
Caption: Hydrolysis of this compound.
References
Technical Support Center: (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Catalyst
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the recovery and regeneration of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of deactivation for proline-derived organocatalysts like this compound?
A1: Catalyst deactivation can be observed through several indicators during your experiment:
-
Reduced Reaction Rate: The time required to reach completion is significantly longer compared to reactions with a fresh catalyst.
-
Decreased Yield: The amount of desired product formed is lower under the same reaction conditions.
-
Loss of Enantioselectivity: A noticeable decrease in the enantiomeric excess (ee%) of the product, indicating a compromised chiral environment provided by the catalyst.
-
Change in Catalyst Appearance: The catalyst may change color or physical state upon recovery, suggesting the presence of impurities or degradation.
Q2: Can this compound be effectively recovered from a homogeneous reaction mixture?
A2: Yes, recovery is possible, although it can be challenging due to its solubility in many common organic solvents. The most common method for recovery from a homogeneous solution is through an acid-base extraction procedure. This leverages the amine group in the pyrrolidine ring, which can be protonated or deprotonated to alter the catalyst's solubility between aqueous and organic phases.
Q3: What are the primary challenges in recovering and regenerating this catalyst?
A3: The main challenges include:
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Complete Separation: Achieving a clean separation of the catalyst from the reaction products and byproducts without significant loss of catalyst material.
-
Purity of Recovered Catalyst: Ensuring that the recovered catalyst is free from residual reactants, products, or degradation products that could inhibit its catalytic activity in subsequent runs.
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Structural Integrity: Avoiding degradation of the catalyst during the recovery process, which can be sensitive to harsh pH changes or high temperatures.
Q4: How can I determine if my recovered catalyst is pure enough for reuse?
A4: The purity of the recovered catalyst can be assessed using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry: To verify the molecular weight of the catalyst.
-
Melting Point Analysis: A broad or depressed melting point compared to the fresh catalyst suggests the presence of impurities.
-
Chiral HPLC: To ensure the enantiomeric purity of the catalyst has been maintained.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low yield with recycled catalyst | - Incomplete removal of reaction byproducts that may be poisoning the catalyst.- Thermal degradation of the catalyst during workup.- Incomplete recovery of the catalyst. | - Purify the recovered catalyst by recrystallization or column chromatography.- Avoid high temperatures during solvent evaporation.- Optimize the extraction protocol to minimize catalyst loss. |
| Reduced enantioselectivity | - Partial racemization of the catalyst during the recovery process.- Presence of acidic or basic impurities that interfere with the catalytic cycle. | - Ensure the pH changes during the acid-base extraction are performed at low temperatures.- Thoroughly wash and dry the recovered catalyst to remove any residual acids or bases. |
| Difficulty separating aqueous and organic layers during extraction | - Formation of an emulsion. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Centrifuge the mixture at a low speed if the emulsion persists. |
| Recovered catalyst is an oil instead of a solid | - Presence of residual solvent.- The catalyst may be in its free-base form, which can be an oil. | - Dry the catalyst under high vacuum for an extended period.- Ensure the final step of the recovery involves reprotonation with HCl to form the hydrochloride salt, which is typically a solid. |
Experimental Protocols
Protocol 1: Catalyst Recovery via Acid-Base Extraction
This protocol outlines a general procedure for recovering the catalyst from a typical organic reaction mixture.
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Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.
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Acidification: Add 1M HCl (aq) to the reaction mixture and stir for 15-20 minutes. The protonated catalyst will move to the aqueous phase.
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Phase Separation: Transfer the mixture to a separatory funnel. Collect the aqueous layer. Extract the organic layer with another portion of 1M HCl to ensure complete recovery. Combine the aqueous extracts.
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Organic Wash: Wash the combined aqueous extracts with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any remaining organic-soluble impurities.
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Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the pH is ~9-10. This will deprotonate the catalyst, making it soluble in organic solvents.
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Catalyst Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane).
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Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the catalyst in its free-base form.
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Salt Formation: Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a stoichiometric amount of HCl (e.g., as a solution in dioxane or diethyl ether) to precipitate the this compound salt.
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Isolation and Drying: Collect the solid catalyst by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a solvent system in which the catalyst is soluble at high temperatures but sparingly soluble at low temperatures (e.g., ethanol/diethyl ether, isopropanol/hexane).
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Dissolution: Dissolve the crude recovered catalyst in a minimum amount of the hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
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Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Quantitative Data on Catalyst Recycling
The following table presents hypothetical data for the performance of recycled this compound in a representative asymmetric aldol reaction.
| Cycle | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| Fresh | 10 | 12 | 95 | 98 |
| Cycle 1 | 10 | 14 | 92 | 97 |
| Cycle 2 | 10 | 16 | 89 | 95 |
| Cycle 3 | 10 | 20 | 85 | 92 |
Visualizations
Caption: The lifecycle of the this compound catalyst.
Caption: A troubleshooting workflow for reactions using a recycled catalyst.
Caption: Flowchart for the acid-base extraction recovery of the catalyst.
Addressing solubility issues of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues related to (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white crystalline solid. Its hydrochloride salt form significantly enhances its solubility in polar solvents. It is generally considered to be highly soluble in water and alcohols such as ethanol and methanol.[1][2]
Q2: I am having trouble dissolving the compound. What are the initial steps I should take?
A2: If you are encountering difficulties in dissolving this compound, consider the following:
-
Solvent Choice: Ensure you are using a suitable polar solvent. Water, ethanol, and methanol are excellent starting points.[1][2]
-
Temperature: Gently warming the solvent can aid in dissolution. However, be cautious of potential degradation at high temperatures.
-
Agitation: Ensure the mixture is being adequately stirred or sonicated to facilitate the dissolution process.
Q3: My compound is "oiling out" instead of forming crystals during recrystallization. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point. To address this, you can:
-
Add more of the "good" solvent: This will keep the compound dissolved at a lower temperature.
-
Cool the solution more slowly: Allow the solution to cool gradually to room temperature before further cooling in an ice bath or refrigerator. Rapid cooling can promote oil formation.[3]
-
Scratch the inner surface of the flask: Using a glass rod to create microscopic scratches can provide nucleation sites for crystal growth.[3]
Q4: No crystals are forming upon cooling my saturated solution. What can I do to induce crystallization?
A4: If crystallization does not occur, your solution may not be sufficiently supersaturated. Consider the following techniques:
-
Evaporate excess solvent: Gently heat the solution to reduce the solvent volume and increase the concentration of the compound.
-
Add a seed crystal: Introducing a tiny crystal of the pure compound can initiate crystallization.
-
Scratching the flask: As mentioned previously, this can provide nucleation sites.[3]
Solubility Data
| Solvent | Qualitative Solubility |
| Water | Highly Soluble[1][2] |
| Ethanol | Highly Soluble[1][2] |
| Methanol | Soluble[1] |
| Dichloromethane (DCM) | Sparingly Soluble/Insoluble |
| Diethyl Ether | Sparingly Soluble/Insoluble |
| Hexanes | Sparingly Soluble/Insoluble |
Experimental Protocols
Protocol for Dissolving this compound for Organic Synthesis
This protocol provides a general guideline for dissolving the compound for use in a reaction.
Materials:
-
This compound
-
Anhydrous polar solvent (e.g., DMF, DMSO, Methanol, Ethanol)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., Nitrogen or Argon), if required by the reaction
Procedure:
-
To a dry reaction flask under an inert atmosphere, add the desired amount of this compound.
-
Add the appropriate volume of anhydrous solvent to the flask.
-
Begin stirring the mixture at room temperature.
-
If the compound does not fully dissolve, gently warm the mixture using a water bath. Monitor the temperature closely to avoid any potential degradation.
-
Continue stirring until the solid is completely dissolved, resulting in a clear solution.
-
Cool the solution to the desired reaction temperature before adding other reagents.
Protocol for Recrystallization of this compound
This protocol is for the purification of the compound by recrystallization.
Materials:
-
Crude this compound
-
A "good" solvent in which the compound is soluble when hot (e.g., ethanol, methanol)
-
A "poor" solvent in which the compound is insoluble (e.g., diethyl ether, hexanes)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with a water bath)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent to the flask.
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
If the solution is colored or contains insoluble impurities, you can perform a hot filtration at this stage.
-
Slowly add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy.
-
If too much "poor" solvent is added, add a few drops of the "good" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
Troubleshooting Guides
Troubleshooting Dissolution Issues
Caption: A workflow for troubleshooting issues when dissolving the compound.
Troubleshooting Recrystallization: "Oiling Out"
Caption: A guide to address the issue of a compound "oiling out" during recrystallization.
Troubleshooting Recrystallization: No Crystal Formation
Caption: A decision tree for troubleshooting the lack of crystal formation during recrystallization.
References
Minimizing reaction time for catalysis with (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride as a catalyst, with a specific focus on minimizing reaction times and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the general role of this compound in catalysis?
A1: this compound, a proline derivative, functions as an organocatalyst. It is particularly effective in various asymmetric reactions, including aldol condensations, Mannich reactions, and Michael additions. The catalytic activity stems from the secondary amine of the pyrrolidine ring, which can form enamine or iminium ion intermediates with carbonyl compounds, facilitating stereoselective bond formation. The hydrochloride salt form often enhances solubility in polar solvents.
Q2: How does catalyst loading of this compound impact reaction time?
A2: Generally, increasing the catalyst loading will decrease the reaction time. However, there is an optimal range for catalyst concentration. Exceeding this range may not significantly improve the reaction rate and can lead to increased cost and potential side reactions. It is crucial to perform optimization studies for each specific reaction to determine the ideal catalyst loading.
Q3: What is the effect of temperature on catalysis with this compound?
A3: Higher temperatures typically accelerate reaction rates. However, for asymmetric catalysis, elevated temperatures can negatively impact stereoselectivity (enantiomeric and diastereomeric excess). Therefore, a balance must be struck between reaction time and desired stereochemical outcome. Optimization studies are recommended to find the ideal temperature for your specific transformation.
Q4: Can the hydrochloride form of the catalyst be used directly?
A4: In many cases, the hydrochloride salt can be used directly. The presence of the acid may even be beneficial in some reactions. However, in other cases, the free base may be required. This can be achieved by a simple workup with a mild base. It is advisable to consult specific literature protocols or perform initial screening to determine the optimal form of the catalyst for your reaction.
Q5: What are common solvents used with this catalyst?
A5: The choice of solvent can significantly impact reaction time and selectivity. Proline-based catalysts are often effective in a range of solvents, including chlorinated solvents (e.g., dichloromethane, 1,2-dichloroethane), polar aprotic solvents (e.g., DMF, DMSO), and sometimes even in water or under solvent-free conditions. The optimal solvent will depend on the specific substrates and reaction type.
Troubleshooting Guides
Problem: Slow or Incomplete Reaction
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Loading | Gradually increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%, then 15 mol%). Monitor the reaction progress by TLC or another analytical technique to find the optimal loading. |
| Low Reaction Temperature | Incrementally increase the reaction temperature (e.g., from room temperature to 40 °C, then 60 °C). Be mindful of potential decreases in stereoselectivity at higher temperatures. |
| Suboptimal Solvent | Screen a range of solvents with varying polarities. For example, if the reaction is slow in a non-polar solvent like toluene, try a more polar solvent such as dichloromethane or DMF. |
| Poor Substrate Reactivity | The electronic or steric properties of your substrates may be hindering the reaction. Consider using more activated substrates if possible. For example, in an aldol reaction, an electron-withdrawing group on the aldehyde can increase its reactivity. |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and dry. The presence of water or other impurities can deactivate the catalyst. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Catalyst Form | If using the hydrochloride salt, try neutralizing it to the free base with a mild base (e.g., triethylamine) prior to the reaction, or vice-versa. |
Problem: Low Stereoselectivity
| Possible Cause | Suggested Solution |
| High Reaction Temperature | Lower the reaction temperature. Running the reaction at 0 °C or even lower temperatures can significantly improve enantioselectivity and diastereoselectivity, although it may require longer reaction times. |
| Incorrect Solvent | The solvent can influence the transition state geometry. Screen different solvents to find one that favors the desired stereochemical outcome. |
| Sub-optimal Catalyst | While this compound is a versatile catalyst, a different proline derivative might be more suitable for a specific transformation to achieve higher stereoselectivity. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize how reaction parameters can influence reaction time and outcome. Note: The data presented below is for closely related pyrrolidine-based catalysts and is intended to serve as a general guide for optimizing reactions with this compound.
Table 1: Effect of Catalyst Loading and Temperature on a Model Aldol Reaction
Data adapted from a study on a related N-sulfonylated pyrrolidinecarboxamide catalyst.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 10 | 23 | 48 | 85 | 95:5 | 98 |
| 2 | 5 | 23 | 72 | 80 | 95:5 | 98 |
| 3 | 10 | 4 | 96 | 92 | >99:1 | >99 |
| 4 | 2 | 4 | 120 | 88 | >99:1 | >99 |
Table 2: Effect of Solvent on a Model Michael Addition Reaction
Data adapted from a study on a related pyrrolidine-based organocatalyst.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | dr (syn:anti) | ee (syn) (%) |
| 1 | CH₂Cl₂ | rt | 7 | 99 | 78:22 | 68 |
| 2 | Toluene | rt | 12 | 95 | 85:15 | 75 |
| 3 | THF | rt | 10 | 98 | 82:18 | 72 |
| 4 | Methylcyclohexane | 0 | 24 | 87 | 92:8 | 85 |
| 5 | CH₃CN | rt | 8 | 97 | 80:20 | 70 |
Experimental Protocols
Protocol 1: General Procedure for a Fast Aldol Condensation
This protocol provides a starting point for optimizing the reaction time for an aldol condensation using this compound.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the aldehyde (1.0 mmol), the ketone (2.0 mmol), and the desired solvent (e.g., dichloromethane, 2 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Optimization:
-
To decrease reaction time:
-
Increase the catalyst loading to 15-20 mol%.
-
Increase the temperature to 40 °C. Note that this may affect stereoselectivity.
-
Screen different solvents as indicated in Table 2.
-
-
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for a Rapid Mannich Reaction
-
Preparation: In a reaction vessel, dissolve the aldehyde (1.0 mmol), the amine (1.1 mmol), and the ketone (1.5 mmol) in the chosen solvent (e.g., DMSO).
-
Catalyst Addition: Add this compound (0.15 mmol, 15 mol%).
-
Reaction: Stir the mixture at the desired temperature (e.g., 25-50 °C).
-
Monitoring: Follow the consumption of the starting materials via TLC or LC-MS.
-
Optimization for Speed:
-
If the reaction is slow, consider increasing the temperature in 10 °C increments.
-
Higher catalyst loadings (up to 30 mol%) may be necessary for less reactive substrates.
-
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Workflow for optimizing reaction time.
Caption: Simplified catalytic cycle.
Validation & Comparative
A Comparative Guide to Organocatalysis: (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride vs. L-Proline
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a pivotal decision in the synthesis of chiral molecules. This guide provides an in-depth comparison of the well-established organocatalyst, L-proline, and its derivative, (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, offering insights into their catalytic performance supported by mechanistic understanding and available data.
This comparison will explore the fundamental differences in their catalytic mechanisms, supported by experimental data for L-proline's performance in key asymmetric reactions. While direct comparative experimental data for this compound is scarce in publicly available literature, its performance can be inferred based on the well-understood role of the functional groups in L-proline catalysis.
At a Glance: Key Differences and Performance Overview
| Feature | L-Proline | This compound |
| Catalytic Nature | Bifunctional (Lewis Base & Brønsted Acid) | Monofunctional (Lewis Base) |
| Mechanism | Enamine-Iminium catalysis with Brønsted acid activation | Enamine-Iminium catalysis (lacks Brønsted acid activation) |
| Typical Reactions | Aldol, Mannich, Michael Additions | Potentially similar, but likely less efficient |
| Expected Yield | Good to Excellent | Moderate to Good |
| Expected Enantioselectivity | Good to Excellent | Low to Moderate |
| Catalyst Loading | Typically 5-30 mol% | Likely higher loading required |
| Solubility | Soluble in polar protic and aprotic solvents | Generally good solubility in organic solvents |
The Heart of the Matter: The Bifunctional Nature of L-Proline
L-proline's efficacy as an organocatalyst stems from its unique bifunctional nature.[1][2][3][4] The secondary amine acts as a Lewis base, reacting with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group acts as a Brønsted acid, activating the electrophilic carbonyl acceptor through hydrogen bonding.[1][4][5] This dual activation within a single molecule is crucial for high reactivity and stereocontrol.[6]
In contrast, this compound possesses the same secondary amine for enamine formation but lacks the free carboxylic acid group, which is esterified. This fundamental difference means it can only act as a monofunctional Lewis base catalyst. The absence of the Brønsted acid functionality is predicted to significantly diminish its ability to activate the electrophile and control the stereochemical outcome of the reaction.
Visualizing the Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for both L-proline and this compound in a representative asymmetric aldol reaction.
Figure 1: Catalytic cycle of an L-proline catalyzed aldol reaction.
Figure 2: Proposed catalytic cycle for an aldol reaction with the ethyl ester.
Performance in Key Asymmetric Reactions: A Data-Driven Comparison
The following tables summarize representative experimental data for L-proline in catalyzing asymmetric aldol, Mannich, and Michael reactions. Due to the lack of specific catalytic data for this compound, a qualitative prediction of its performance is provided based on mechanistic principles.
Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation. L-proline has been extensively shown to catalyze this reaction with high efficiency and stereoselectivity.[7][8][9]
| Catalyst | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | Acetone | DMSO | 20-30 | 4 | 68 | 76 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396] |
| L-Proline | Isovaleraldehyde | Acetone | DMSO | 20-30 | 2 | 97 | 96 | [List, B. et al. J. Am. Chem. Soc.2000 , 122, 2395-2396] |
| L-Proline | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 20 | 24 | 95 | 98 (anti) | [7] |
| (S)-Ethyl pyrrolidine-2-carboxylate HCl | - | - | - | - | - | (Predicted) Lower | (Predicted) Lower | - |
Asymmetric Mannich Reaction
The Mannich reaction is a vital tool for the synthesis of β-amino carbonyl compounds. L-proline is an effective catalyst for direct, three-component Mannich reactions.[10][11][12]
| Catalyst | Aldehyde | Amine | Ketone/Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr | ee (%) | Reference |
| L-Proline | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO | 35 | 12 | 50 | - | 94 | [List, B. J. Am. Chem. Soc.2000 , 122, 7386-7387] |
| L-Proline | Isobutyraldehyde | p-Anisidine | Propionaldehyde | NMP | 20 | 48 | 81 | >20:1 (syn) | 99 | [Córdova, A. et al. J. Am. Chem. Soc.2002 , 124, 1842-1843] |
| (S)-Ethyl pyrrolidine-2-carboxylate HCl | - | - | - | - | - | - | (Predicted) Lower | (Predicted) Lower | (Predicted) Lower | - |
Asymmetric Michael Addition
L-proline also catalyzes the conjugate addition of carbonyl compounds to α,β-unsaturated systems, although sometimes with lower enantioselectivity compared to other organocatalysts.[13][14][15]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | Cyclohexanone | β-Nitrostyrene | CHCl₃ | 35 | 96 | 97 | 20 | [List, B. et al. Org. Lett.2001 , 3, 573-575] |
| L-Proline | Propanal | β-Nitrostyrene | CH₂Cl₂ | 10 | 24 | 85 | 92 | [Hayashi, Y. et al. Angew. Chem. Int. Ed.2003 , 42, 3677-3679] |
| (S)-Ethyl pyrrolidine-2-carboxylate HCl | - | - | - | - | - | (Predicted) Lower | (Predicted) Lower | - |
Experimental Protocols: A Guide for the Bench
Detailed experimental protocols are essential for reproducibility and comparison. Below are general procedures for L-proline catalyzed reactions.
General Procedure for L-Proline Catalyzed Aldol Reaction
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in a suitable solvent (e.g., DMSO, 2 mL) is added L-proline (0.2-0.3 mmol, 20-30 mol%). The reaction mixture is stirred at room temperature for the specified time (monitored by TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]
General Procedure for L-Proline Catalyzed Mannich Reaction
To a stirred solution of the aldehyde (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., DMSO, 2 mL) is added L-proline (0.35 mmol, 35 mol%). The mixture is stirred for 2-4 hours, after which the ketone (2.0 mmol) is added. The reaction is stirred at room temperature for the specified time (monitored by TLC). The workup and purification follow a similar procedure to the aldol reaction.[10]
General Procedure for L-Proline Catalyzed Michael Addition
To a mixture of the Michael acceptor (1.0 mmol) and the carbonyl compound (2.0 mmol) in a suitable solvent (e.g., CHCl₃, 2 mL) is added L-proline (0.35 mmol, 35 mol%). The reaction mixture is stirred at the specified temperature and time (monitored by TLC). The workup and purification are performed as described for the aldol reaction.[13]
Workflow Comparison: A Visual Guide
The following flowchart illustrates the general experimental workflow for using both catalysts.
Figure 3: General workflow for asymmetric reactions using these catalysts.
Conclusion
L-proline stands as a robust and highly effective bifunctional organocatalyst for a range of asymmetric transformations. Its success is intrinsically linked to the synergistic action of its secondary amine and carboxylic acid functionalities.
This compound, by virtue of its esterified carboxylic acid, is expected to be a significantly less effective catalyst. The absence of the Brønsted acid component likely leads to slower reaction rates and, more critically, a substantial loss of stereocontrol, resulting in lower enantiomeric excess. For researchers aiming for high yields and excellent stereoselectivity in organocatalyzed reactions, L-proline remains the superior choice. Future experimental studies directly comparing these two catalysts would be invaluable to definitively quantify the performance differences predicted by mechanistic principles.
References
- 1. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. L-proline-catalyzed enantioselective one-pot cross-Mannich reaction of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 20.210.105.67 [20.210.105.67]
- 12. Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the ¹H and ¹³C NMR Analysis of (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a crucial chiral building block in pharmaceutical and chemical synthesis. For comparative purposes, spectral data for the parent amino acid, L-Proline, is also presented. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and clear data presentation to aid in structural elucidation and quality control.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and L-Proline. The data for this compound is based on typical values observed for similar compounds, while the data for L-Proline is well-established.
Table 1: ¹H NMR Spectral Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -CH (C2) | ~4.5 | Triplet | ~8.5 |
| -OCH₂- (Ethyl) | ~4.2 | Quartet | ~7.1 | |
| -CH₂ (C5) | ~3.4 | Multiplet | - | |
| -CH₂ (C3) | ~2.4 | Multiplet | - | |
| -CH₂ (C4) | ~2.1 | Multiplet | - | |
| -CH₃ (Ethyl) | ~1.3 | Triplet | ~7.1 | |
| L-Proline | -CH (Cα) | 4.12 | Doublet of Doublets | 8.8, 3.2 |
| -CH₂ (Cδ) | 3.37 | Multiplet | - | |
| -CH₂ (Cβ) | 2.34 | Multiplet | - | |
| -CH₂ (Cγ) | 2.02 | Multiplet | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | -C=O (Ester) | ~170 |
| -OCH₂- (Ethyl) | ~62 | |
| -CH (C2) | ~60 | |
| -CH₂ (C5) | ~47 | |
| -CH₂ (C3) | ~30 | |
| -CH₂ (C4) | ~24 | |
| -CH₃ (Ethyl) | ~14 | |
| L-Proline[1] | -C=O (Carboxyl) | 177.5 |
| -CH (Cα) | 63.9 | |
| -CH₂ (Cδ) | 48.8 | |
| -CH₂ (Cβ) | 31.7 | |
| -CH₂ (Cγ) | 26.5 |
Experimental Protocols
A general protocol for obtaining ¹H and ¹³C NMR spectra of amino acid ester hydrochlorides is provided below. This protocol can be adapted for various NMR spectrometers.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the hydrochloride salt for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or deuterated methanol (CD₃OD) are common choices. For hydrochloride salts, D₂O or CD₃OD are often preferred due to higher solubility.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Ensure no solid particles are present, as they can affect the spectral resolution.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt - TMSP for aqueous solutions) can be added.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good spectral dispersion.
-
Tuning and Locking: Insert the sample into the spectrometer. Tune the probe to the appropriate frequencies for ¹H or ¹³C and lock the field using the deuterium signal from the solvent.
-
Shimming: Adjust the shim currents to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.
-
Acquisition Parameters for ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Number of Scans: 8 to 16 scans are usually sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 to 4096 scans or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Visualizations
3.1. Chemical Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR peak assignment.
Caption: Structure of this compound.
3.2. General NMR Analysis Workflow
The logical flow from sample preparation to final spectral analysis is depicted in the following workflow diagram.
Caption: General workflow for NMR analysis.
References
A Comparative Guide to Determining Enantiomeric Excess of (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride
For researchers and professionals in drug development, the precise determination of enantiomeric excess (e.e.) is a critical step in ensuring the safety, efficacy, and quality of chiral drug substances. (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a key building block in many pharmaceutical syntheses, requires robust analytical methods to quantify its enantiomeric purity. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods and other analytical techniques for this purpose, supported by experimental protocols and data.
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and reliable technique for separating and quantifying enantiomers.[1] The separation can be achieved through two primary approaches: the direct method using a chiral stationary phase (CSP) or the indirect method involving the formation of diastereomers.[2]
Direct Chiral HPLC using Chiral Stationary Phases (CSPs)
The direct approach is often preferred due to its simplicity, as it avoids the need for sample derivatization.[3] The enantiomers are separated based on their differential interactions with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for separating amino acid esters and related compounds.[4]
Experimental Protocol: Direct HPLC Method
-
Objective: To separate and quantify the (R)- and (S)-enantiomers of ethyl pyrrolidine-2-carboxylate.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Table 1: HPLC Method Parameters for Direct Chiral Separation
| Parameter | Recommended Condition |
| Column | Chiralpak® IA or Chiralcel® OD-H (amylose or cellulose-based) |
| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
The mobile phase composition may require optimization to achieve baseline separation.
Indirect Chiral HPLC using Chiral Derivatizing Agents (CDAs)
In the indirect method, the enantiomeric sample is reacted with a pure chiral derivatizing agent to form a pair of diastereomers.[2][5] These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C18).[6][7]
Experimental Protocol: Indirect HPLC Method
-
Derivatization: React the ethyl pyrrolidine-2-carboxylate sample with an enantiomerically pure CDA (e.g., (S)-(-)-α-Methylbenzylamine or Marfey's reagent) in the presence of a coupling agent.
-
Chromatography: Analyze the resulting diastereomeric mixture on a C18 reversed-phase column.
-
Quantification: The ratio of the peak areas of the two separated diastereomers corresponds to the enantiomeric ratio of the original sample.
Workflow for HPLC Enantiomeric Excess Determination
The following diagram illustrates the logical workflow for determining enantiomeric excess using both direct and indirect HPLC methods.
Caption: Workflow for HPLC-based enantiomeric excess determination.
Comparison with Alternative Methods
While chiral HPLC is the gold standard, other methods can be employed for determining enantiomeric excess, each with its own advantages and limitations.[3] These alternatives are particularly relevant in high-throughput screening or when HPLC is not suitable.[8]
Table 2: Comparison of Methods for Enantiomeric Excess Determination
| Method | Principle | Speed | Sensitivity | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase or separation of diastereomers.[2] | Moderate | High | High accuracy and precision, widely applicable, established method.[1] | Higher cost per sample, requires method development.[8] |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral stationary phase.[3] | Fast | Very High | Excellent for volatile and thermally stable compounds. | Limited to volatile analytes, potential for thermal degradation.[3] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[9] | Fast | High | Requires very small sample volumes, high separation efficiency. | Can be less robust than HPLC, sensitivity can be lower without special cells. |
| NMR Spectroscopy | Use of chiral solvating or shift reagents to induce chemical shift differences between enantiomers.[3] | Fast | Low | Non-destructive, provides structural information, no separation needed. | Low sensitivity, requires higher sample concentration, accuracy issues at low e.e. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light by chiral molecules.[10] | Very Fast | Moderate | Extremely fast, suitable for high-throughput screening (HTS).[8] | Requires a chromophore, may need derivatization, less accurate than HPLC.[10] |
| Fluorescence Spectroscopy | Formation of fluorescent diastereomeric complexes with distinct spectral properties.[11] | Very Fast | Very High | Excellent for HTS, extremely sensitive, real-time analysis possible.[11] | Requires specific reagents, method development can be complex. |
Conclusion
The determination of the enantiomeric excess of this compound is paramount in pharmaceutical quality control. Direct-phase chiral HPLC using polysaccharide-based stationary phases stands out as the most robust, accurate, and reliable method for routine analysis and quality assurance. While the indirect HPLC approach offers flexibility by using standard columns, it requires an additional derivatization step. For applications demanding high speed and throughput, such as in catalyst screening, alternative methods like circular dichroism and fluorescence-based assays present compelling advantages. The selection of the most appropriate method ultimately depends on the specific requirements of the analysis, including sample throughput, required accuracy, available instrumentation, and the developmental stage of the drug product.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. Determination of enantiomeric excess [ch.ic.ac.uk]
- 4. yakhak.org [yakhak.org]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods [mdpi.com]
- 10. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride: A Comparative Guide for Organocatalysis
In the landscape of asymmetric organocatalysis, the quest for efficient, robust, and readily available catalysts is paramount for researchers in organic synthesis and drug development. Among the privileged scaffolds, L-proline and its derivatives have established themselves as powerful tools for stereoselective transformations. This guide provides a comparative analysis of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a proline derivative, contextualizing its potential advantages over other common organocatalysts in key asymmetric reactions.
While direct, quantitative experimental data for this compound in peer-reviewed literature is limited, its structural similarity to L-proline allows for an informed discussion of its expected catalytic behavior and potential benefits. The primary advantages of this catalyst are anticipated to stem from the modification of the carboxylic acid to an ethyl ester and its formulation as a hydrochloride salt.
Theoretical Advantages and Comparison
This compound is expected to offer several advantages over the parent amino acid, L-proline, and other more complex organocatalysts:
-
Enhanced Solubility: L-proline is notoriously insoluble in many common organic solvents, often necessitating the use of polar aprotic solvents like DMSO or DMF, or requiring high catalyst loadings. The conversion of the carboxylic acid to an ethyl ester and the presence of the hydrochloride salt are expected to significantly improve solubility in a broader range of organic solvents. This enhanced solubility can lead to more homogeneous reaction conditions, potentially improving reaction rates and reproducibility.
-
Modified Acidity and Reactivity: The replacement of the carboxylic acid with an ethyl ester removes the acidic proton that plays a crucial role in the catalytic cycle of proline, often acting as a Brønsted acid co-catalyst.[1] While this might seem disadvantageous, it can be beneficial in reactions where the acidic proton of proline leads to undesired side reactions or racemization of the product. In such cases, this compound could offer cleaner reaction profiles. The secondary amine of the pyrrolidine ring, essential for enamine formation, remains available for catalysis.
-
Simplified Work-up: The hydrochloride salt form can simplify the purification process. After the reaction, the catalyst can potentially be removed by a simple aqueous wash, facilitating the isolation of the desired product.
-
Cost-Effectiveness and Availability: As a derivative of the readily available and inexpensive chiral pool amino acid L-proline, this catalyst is expected to be a cost-effective option compared to more complex, multi-step synthesis catalysts like diarylprolinol silyl ethers or certain cinchona alkaloids.
Performance in Key Asymmetric Reactions: A Comparative Overview
Below is a comparative summary of the expected performance of this compound against other common organocatalysts in two fundamental asymmetric transformations: the Aldol Reaction and the Michael Addition. The data for the compared catalysts is sourced from published literature.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful C-C bond-forming reaction to synthesize chiral β-hydroxy carbonyl compounds. Proline and its derivatives are well-established catalysts for this transformation.[2][3]
Table 1: Comparison of Organocatalysts in the Asymmetric Aldol Reaction
| Catalyst | Donor | Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| This compound | Cyclohexanone | 4-Nitrobenzaldehyde | Various | - | - | - | - | - | Data not available |
| L-Proline | Acetone | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | 76 | - | [3] |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Aldehydes | Nitrostyrene | Toluene | 10 | - | Good | Good | Moderate | [4] |
| Diarylprolinol Silyl Ether | Aldehydes | Nitroalkenes | Various | 5-20 | - | High | High | High | [5] |
Expected Performance: It is anticipated that this compound would catalyze the aldol reaction, though likely with different efficacy compared to L-proline. The absence of the carboxylic acid might necessitate the use of an additive to act as a proton source for the activation of the aldehyde and the hydrolysis of the enamine intermediate. The improved solubility could allow the reaction to be performed in a wider range of solvents.
Asymmetric Michael Addition
The asymmetric Michael addition is a key reaction for the formation of chiral 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based catalysts are highly effective in this transformation.
Table 2: Comparison of Organocatalysts in the Asymmetric Michael Addition
| Catalyst | Donor | Acceptor | Solvent | Cat. Loading (mol%) | Time (h) | Yield (%) | ee (%) | dr | Reference |
| This compound | Aldehydes/Ketones | Nitroolefins | Various | - | - | - | - | - | Data not available |
| L-Proline-derived Thiourea | Cyclohexanone | trans-β-Nitrostyrene | Toluene | 10 | 24 | 95 | 99 | 98:2 (syn/anti) | [6] |
| Diarylprolinol Silyl Ether | Aldehydes | Nitroalkenes | Various | 5-20 | - | High | High | High | [5] |
| Cinchona Alkaloid-derived Thiourea | Malonates | Nitroolefins | Toluene | 1-10 | 12-48 | High | High | - | [7] |
Expected Performance: For the Michael addition, the enamine formed from the secondary amine of the catalyst and the donor is the key intermediate. This compound should be capable of forming this intermediate. Similar to the aldol reaction, the efficiency and stereoselectivity will likely be influenced by the solvent and the potential need for additives.
Experimental Protocols
While specific protocols for this compound are not available, a general procedure for a proline-catalyzed asymmetric reaction is provided below. This can serve as a starting point for optimization.
General Experimental Protocol for an Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, Toluene, or a polar aprotic solvent, 2.0 mL) is added the ketone (5.0-10.0 mmol). To this mixture, the organocatalyst (typically 10-30 mol%) is added. The reaction is stirred at the desired temperature (ranging from room temperature to -20 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched (e.g., with a saturated aqueous solution of NH4Cl) and the product is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel. The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizing the Catalytic Cycle
The catalytic cycle for a proline-catalyzed reaction typically involves the formation of an enamine intermediate from the catalyst and the carbonyl donor. This enamine then attacks the electrophilic acceptor, followed by hydrolysis to release the product and regenerate the catalyst.
Caption: General catalytic cycle for a proline-derivative-catalyzed aldol reaction.
Conclusion
This compound presents a potentially advantageous profile as an organocatalyst due to its expected enhanced solubility and modified reactivity compared to L-proline. While direct experimental comparisons are currently lacking in the scientific literature, its structural relationship to the well-studied proline family suggests it would be an active catalyst for key asymmetric transformations. For researchers and drug development professionals, this catalyst represents an accessible and cost-effective option that warrants further investigation and optimization for specific applications. Future studies providing quantitative data on its performance are needed to fully elucidate its position within the organocatalyst toolbox.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Alternative reagents to (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride for aldol reactions
A Comparative Guide to Alternative Reagents for Asymmetric Aldol Reactions
For researchers, scientists, and drug development professionals engaged in stereoselective synthesis, the asymmetric aldol reaction is a cornerstone for carbon-carbon bond formation. While (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride has been a reagent of interest, a variety of proline-derived organocatalysts have emerged as powerful alternatives, offering distinct advantages in terms of efficiency, selectivity, and substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
Overview of Alternative Organocatalysts
The limitations of L-proline, such as high catalyst loading and limited solubility, have spurred the development of a diverse range of derivatives.[1] These catalysts generally operate via an enamine mechanism, mimicking Class I aldolase enzymes.[2] Key classes of these organocatalysts include:
-
L-Prolinamides: Derived from the amidation of L-proline, these catalysts offer enhanced activity and stereoselectivity. The electronic properties of the amide substituent can be tuned to optimize performance.[3][4]
-
C₂-Symmetric Bisprolinamides: These catalysts incorporate two prolinamide units, leading to significantly increased reactivity and improved asymmetric induction compared to their monoprolinamide counterparts.[5][6]
-
Diarylprolinol Silyl Ethers: These bulky catalysts are highly effective in a range of asymmetric transformations, including aldol reactions, often providing excellent diastereo- and enantioselectivities.[7][8]
Performance Comparison
The efficacy of these catalysts is best illustrated through a direct comparison of their performance in a model asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
| Catalyst | Catalyst Loading (mol%) | Solvent | Additive | Temp. (°C) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (%) (anti) | Reference |
| This compound (analogous) | 10-20 | DCM | Benzoic Acid | 2 | 24-72 | - | - | up to 61 | [9] |
| L-Proline | 10 | Methanol/Water | - | 0 | 30 | 78 | 90:10 | 95 | [2] |
| L-Prolinamide (3h) * | 20 | Acetone | - | -25 | 24-48 | 66 | - | 93 | [3] |
| C₂-Symmetric Bisprolinamide (11) | 10 | - | - | -35 | - | 88 | - | 98 | [1] |
| Diarylprolinol Silyl Ether | 10 | Toluene | CF₃COOH | RT | - | 80 | 85:15 (exo:endo) | 97 (exo) | [10] |
*Catalyst 3h is L-prolinamide derived from (1S,2S)-diphenyl-2-aminoethanol. Data for L-Prolinamide (3h) is for the reaction of acetone with 4-nitrobenzaldehyde.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the discussed catalyst classes.
L-Proline Catalyzed Aldol Reaction
Procedure for the Aldol Condensation between Benzaldehyde and Cyclohexanone: [2]
-
To a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).
-
Add methanol (1.33 mL) and water (330 µL) to the flask.
-
Add cyclohexanone (5.18 mL, 50 mmol) and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture.
-
Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.
-
After 30 hours, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (2:8) as the eluent to afford the pure 2-(hydroxy-phenyl-methyl)-cyclohexanone.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
L-Prolinamide Catalyzed Aldol Reaction
General Procedure for Aldol Reaction of Aldehydes with Acetone: [3]
-
To anhydrous acetone (1 mL), add the corresponding aldehyde (0.5 mmol) and the L-prolinamide catalyst (e.g., catalyst 3h, 20 mol%).
-
Stir the reaction mixture at -25 °C for 24–48 hours (monitor by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate 1:3) to obtain the pure aldol adduct.
C₂-Symmetric Bisprolinamide Catalyzed Aldol Reaction
While a specific detailed protocol for the C₂-Symmetric Bisprolinamide from the provided search results is not available, a general procedure can be inferred from similar organocatalyzed aldol reactions. Typically, the catalyst (e.g., 5-10 mol%) is stirred with the ketone and aldehyde in a suitable solvent at a specified temperature until completion. Work-up and purification would follow standard procedures as described above.
Diarylprolinol Silyl Ether Catalyzed Aldol Reaction
General Procedure for Asymmetric Aldol Reaction: [10]
-
To a stirred solution of the diarylprolinol silyl ether catalyst (10 mol%) and an acid additive (e.g., CF₃COOH, 10 mol%) in a suitable solvent (e.g., toluene), add the aldehyde and the ketone.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights and Visualizations
The catalytic cycle of these proline-derived organocatalysts generally proceeds through the formation of a nucleophilic enamine intermediate from the ketone and the secondary amine of the catalyst. This enamine then attacks the aldehyde, which is activated by a hydrogen bond from the catalyst (e.g., from the carboxylic acid of proline or the amide N-H of prolinamides). Hydrolysis of the resulting iminium ion releases the aldol product and regenerates the catalyst.
Below are Graphviz diagrams illustrating the key steps in the catalytic cycles.
Caption: Catalytic cycle of L-Proline in an asymmetric aldol reaction.
Caption: Prolinamide-catalyzed aldol reaction highlighting aldehyde activation.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 5. C2-symmetric bisprolinamide as a highly efficient catalyst for direct aldol reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C2-Symmetric Bisprolinamide as a Highly Efficient Catalyst for Direct Aldol Reaction [organic-chemistry.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Diarylprolinol as an Effective Organocatalyst in Asymmetric Cross-Aldol Reactions of Two Different Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
(S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: A Comparative Performance Review for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a derivative of the versatile organocatalyst L-proline, serves as a key intermediate in numerous asymmetric syntheses. This guide provides an objective comparison of its performance with alternative chiral building blocks, supported by experimental data, to facilitate informed decision-making in drug discovery and development.
Performance Comparison in Key Asymmetric Reactions
The utility of a chiral building block is primarily determined by its performance in key C-C bond-forming reactions, such as aldol and Michael additions. The following tables summarize representative data for L-proline and its derivatives, which are structurally and functionally similar to this compound, providing a benchmark for expected performance.
Table 1: Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental method for creating chiral β-hydroxy carbonyl compounds. The data below compares the efficacy of various proline-based catalysts in the reaction between cyclohexanone and p-nitrobenzaldehyde.
| Catalyst/Building Block | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| L-Proline | DMSO | 96 | 95 | 95:5 | 96 |
| L-Prolinamide | DMSO | 120 | 85 | 90:10 | 85 |
| L-Proline Thioamide | DMSO | 48 | 98 | 96:4 | 97 |
| (S)-Diphenylprolinol Silyl Ether | CH₂Cl₂ | 24 | >99 | 98:2 | >99 |
Table 2: Performance in Asymmetric Michael Additions
The Michael addition is a crucial reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. The following table presents data on the performance of proline-based catalysts in the addition of cyclohexanone to β-nitrostyrene.
| Catalyst/Building Block | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| L-Proline | Ethanol | 48 | 93 | - | 97 |
| [P₆,₆,₆,₁₄][ProCO₂] (Ionic Liquid) | Ethanol | 48 | 93 | - | 93 |
| [Bmim][ProCO₂] (Ionic Liquid) | Ethanol | 48 | 85 | - | 88 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing chiral building blocks in a research setting.
General Experimental Protocol for Asymmetric Aldol Reaction
This protocol is a representative procedure for a proline-catalyzed asymmetric aldol reaction and can be adapted for use with this compound.
Materials:
-
This compound (or alternative catalyst) (0.03 mmol)
-
Methanol (40 µL)
-
Water (10 µL)
-
Ketone (e.g., Cyclohexanone) (1.5 mmol)
-
Aldehyde (e.g., p-Nitrobenzaldehyde) (0.3 mmol)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 2 mL vial at room temperature, add the catalyst, methanol, and water.
-
Add the ketone and then the aldehyde to the vial.
-
Cap the vial and stir the reaction mixture at room temperature for the desired time (monitor by TLC).
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.[1]
Synthesis of Vildagliptin Intermediate
This compound is a potential precursor for the synthesis of various APIs. One such example is Vildagliptin, a DPP-4 inhibitor. The initial step in many reported syntheses involves the acylation of a proline derivative.
Materials:
-
L-proline (can be substituted with this compound with appropriate modifications) (0.087 mol)
-
Tetrahydrofuran (THF) (200 mL)
-
Chloroacetyl chloride (0.129 mol)
-
Water
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of L-proline in THF at 0 °C, slowly add chloroacetyl chloride dropwise.
-
Stir the mixture at 0 °C for 20 minutes.
-
Heat the reaction mixture to 70 °C and maintain for a specified duration.
-
After cooling, dilute the mixture with water and stir for 20 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid. This intermediate can then be further processed to synthesize Vildagliptin.[2][3][4]
Visualizing the Research Workflow
The following diagrams illustrate key workflows in the evaluation and application of chiral building blocks like this compound.
Caption: Workflow for Organocatalyst Screening and Reaction Optimization.
Caption: Workflow for Chiral HPLC Analysis of Reaction Products.
References
A Cost-Benefit Analysis of (S)-Ethyl Pyrrolidine-2-carboxylate Hydrochloride in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Proline Derivatives in the Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors
The selection of a chiral starting material is a critical decision in the synthesis of active pharmaceutical ingredients (APIs), directly impacting process efficiency, stereochemical purity, and overall manufacturing cost. (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, a derivative of the natural amino acid L-proline, is a key building block for a range of pharmaceuticals, most notably the angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension and heart failure. This guide provides an objective cost-benefit analysis of using this compound compared to viable alternatives, namely L-proline and its N-Boc protected counterpart, in the synthesis of the ACE inhibitor Enalapril.
Executive Summary
This compound offers a balance between cost and efficiency in the synthesis of proline-containing APIs. While L-proline is the most economical starting material, its use necessitates additional synthetic steps for esterification, potentially lowering the overall yield and increasing process complexity. Conversely, N-Boc-L-proline, while offering high yields in coupling reactions, comes at a significantly higher initial cost and requires a deprotection step. This compound, being pre-esterified, provides a more direct route to the target molecule compared to L-proline, often justifying its moderate price point in the context of a multi-step synthesis.
Comparative Analysis of Synthetic Routes to Enalapril
The synthesis of Enalapril typically involves the reductive amination of a keto acid with a dipeptide. For this analysis, we will focus on the formation of the key dipeptide intermediate, L-alanyl-L-proline ethyl ester, from different proline-based starting materials.
Data Presentation: Quantitative Comparison of Starting Materials
| Parameter | L-Proline | This compound | N-Boc-L-proline |
| Starting Material Cost (per kg) | ~$70 - $170 | ~$1250 | ~$200 - $300 |
| Number of Steps to Dipeptide Ester | 2 (Esterification, Coupling) | 1 (Coupling) | 3 (Esterification, Coupling, Deprotection) |
| Typical Overall Yield | Moderate | Good | High |
| Process Complexity | Moderate | Low | High |
| Key Reagents | Thionyl chloride, Alanine derivative, Coupling agents | Alanine derivative, Coupling agents | DCC/HOBt, Alanine methyl ester, HCl/Dioxane |
Cost-Benefit Trade-offs
-
L-Proline Route: The primary benefit is the low initial cost of the starting material. However, the additional esterification step adds to the overall process time and cost of reagents and solvents, and may result in a lower overall yield.
-
This compound Route: This route is more streamlined as the ester functionality is pre-installed. This can lead to higher overall efficiency and reduced manufacturing time, which can offset the higher initial cost of the starting material, especially at a larger scale.
-
N-Boc-L-proline Route: This route often provides the highest yields and stereochemical purity due to the protecting group. However, the high cost of the starting material and the need for an additional deprotection step make it less economically viable for large-scale production unless exceptionally high purity is required that cannot be achieved by other routes.
Experimental Protocols
Protocol 1: Synthesis of L-Alanyl-L-proline Ethyl Ester from L-Proline
Step 1: Esterification of L-Proline
-
Suspend L-proline (1.0 eq) in ethanol.
-
Cool the mixture to 0°C and slowly add thionyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Remove the solvent under reduced pressure to obtain this compound.
Step 2: Coupling with N-Boc-L-alanine
-
Dissolve N-Boc-L-alanine (1.0 eq), this compound (1.0 eq), and a coupling agent such as HBTU (1.1 eq) in an anhydrous solvent like DMF.
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.5 eq), and stir the mixture at room temperature for 12-16 hours.
-
Perform an aqueous work-up and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography to yield N-Boc-L-alanyl-L-proline ethyl ester.
-
Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM) to give the desired dipeptide ester.
Protocol 2: Synthesis of L-Alanyl-L-proline Ethyl Ester from this compound
-
Dissolve N-Boc-L-alanine (1.0 eq), this compound (1.0 eq), and a coupling agent like EDC (1.1 eq) along with HOBt (1.1 eq) in anhydrous DCM.
-
Add a tertiary amine base such as triethylamine (2.2 eq) and stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with aqueous solutions of HCl and NaHCO3, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Deprotect the Boc group with TFA in DCM to afford L-alanyl-L-proline ethyl ester.
Mandatory Visualizations
Logical Workflow: Cost-Benefit Analysis
Caption: A logical workflow for the cost-benefit analysis of chiral starting materials.
Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of action of ACE inhibitors.[1][2][3][4][5][6][7][8][9]
Conclusion
The choice between L-proline, this compound, and N-Boc-L-proline as a chiral starting material in the synthesis of ACE inhibitors like Enalapril is a nuanced decision that depends on the specific priorities of the project. For large-scale manufacturing where cost per kilogram is a primary driver, the development of a highly optimized process from L-proline may be warranted. For research and development or smaller-scale production where process simplicity and speed are more critical, this compound presents a compelling option. The N-Boc protected derivative remains a valuable tool for achieving the highest possible purity and yield, albeit at a premium cost. This analysis provides a framework for making an informed decision based on a comprehensive evaluation of both economic and chemical factors.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 4. researchgate.net [researchgate.net]
- 5. goodrx.com [goodrx.com]
- 6. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Renin Angiotensin Aldosterone System | RAAS Steps & Effects - Lesson | Study.com [study.com]
Predictive Cross-Reactivity Analysis of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is a crucial chiral building block in the synthesis of a diverse range of pharmaceutical compounds. Its inherent structural properties, conferred by the pyrrolidine ring, make it a valuable scaffold in drug design. While direct cross-reactivity data for this compound itself is not available, this guide provides a predictive comparison of the potential cross-reactivity of its derivatives. This analysis is based on the known biological targets of drugs synthesized using this scaffold, with a particular focus on Angiotensin-Converting Enzyme (ACE) inhibitors. This guide also details standard experimental protocols for assessing cross-reactivity and provides visual representations of relevant biological pathways and experimental workflows.
The Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities. Its non-planar, flexible nature allows for precise spatial orientation of substituents, enabling high-affinity interactions with biological targets.
Table 1: Biological Targets of Drugs Containing a Pyrrolidine Scaffold
| Drug Class | Example(s) | Primary Biological Target(s) | Therapeutic Area |
| ACE Inhibitors | Captopril, Enalapril | Angiotensin-Converting Enzyme (ACE) | Hypertension, Heart Failure |
| Anticancer Agents | Varies | Histone Deacetylases (HDACs), CXCR4 | Oncology |
| Antiviral Agents | Telaprevir | Viral Proteases | Infectious Diseases |
| Anti-inflammatory | Varies | Cyclooxygenase (COX) enzymes | Inflammation |
Predictive Cross-Reactivity Profile
Cross-reactivity, or the ability of a drug to bind to unintended targets, is a critical consideration in drug development as it can lead to adverse effects or provide opportunities for drug repurposing. Given the prevalence of the pyrrolidine scaffold, it is plausible that derivatives of this compound may exhibit cross-reactivity with structurally related targets.
A well-documented example of cross-reactivity involving a class of drugs containing the pyrrolidine scaffold is that between ACE inhibitors and Angiotensin II Receptor Blockers (ARBs). While they act on different components of the Renin-Angiotensin-Aldosterone System (RAAS), a low incidence of cross-reactive angioedema has been observed. This is thought to be due to off-target effects or downstream consequences of modulating the RAAS pathway.
Table 2: Predictive Cross-Reactivity Comparison for a Hypothetical Pyrrolidine-Based ACE Inhibitor
| Target Class | Specific Target Example | Predicted Interaction | Rationale |
| Primary Target | Angiotensin-Converting Enzyme (ACE) | High Affinity Binding | Designed primary mechanism of action. |
| Structurally Related Off-Target | Angiotensin II Receptor (AT1) | Low to Moderate Affinity | Potential for off-target binding due to interaction with the same signaling pathway, as observed with ACE inhibitor-ARB cross-reactivity. |
| Unrelated Off-Target | Histone Deacetylase 2 (HDAC2) | Low Affinity | Pyrrolidine scaffold is present in some HDAC inhibitors, suggesting a low possibility of weak interaction. |
| Counter-Screen Target | Muscarinic Acetylcholine Receptor M1 | Negligible Interaction | Included in standard safety screening panels; no structural basis for significant interaction. |
Experimental Protocols for Cross-Reactivity Assessment
To experimentally determine the cross-reactivity profile of a novel compound, a panel of in vitro assays is typically employed. Below are detailed methodologies for two common approaches.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., Angiotensin II receptor). The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., ³H-angiotensin II).
-
Increasing concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with a scintillation cocktail. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.[1]
Enzyme Inhibition Assay (IC₅₀ Determination)
This assay measures the concentration of a compound required to inhibit the activity of a specific enzyme by 50%.
Protocol:
-
Reagent Preparation: Prepare solutions of the target enzyme (e.g., ACE), the enzyme's substrate, and the test compound at various concentrations.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer.
-
The test compound at a range of concentrations.
-
The enzyme solution.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Add the enzyme substrate to each well to start the enzymatic reaction.
-
Detection: Measure the product formation over time using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[2][3][4]
Visualizing Pathways and Workflows
Signaling Pathway
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure.[5][6][7] ACE inhibitors, many of which are synthesized from pyrrolidine precursors, act by blocking the conversion of angiotensin I to angiotensin II.[8][9][10]
Caption: The Renin-Angiotensin-Aldosterone System and the site of action for ACE inhibitors.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the cross-reactivity of a new chemical entity (NCE).
Caption: A generalized workflow for in vitro cross-reactivity profiling in drug discovery.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. 4.2. Inhibitory activity (IC50) value determination by dose response curve [bio-protocol.org]
- 3. courses.edx.org [courses.edx.org]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 7. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 10. ACE inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Guide to Validated Analytical Methods for (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Purity
For researchers, scientists, and drug development professionals, ensuring the chemical and stereochemical purity of chiral building blocks like (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride is paramount. This guide provides a comparative overview of validated analytical methods for determining the purity of this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Chiral Capillary Electrophoresis (CE).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on the specific purity attribute being assessed (e.g., enantiomeric excess, presence of related substances, or residual solvents) and the available instrumentation. The following table summarizes the typical performance of three validated methods for the analysis of this compound.
| Parameter | Chiral HPLC | GC-FID (with derivatization) | Chiral Capillary Electrophoresis |
| Primary Application | Enantiomeric Purity, Chemical Purity | Chemical Purity, Residual Solvents | Enantiomeric Purity |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 0.05 - 1.5 µg/mL (for R-isomer) | 0.1 - 1000 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 97.5 - 102.5% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.5% |
| Limit of Detection (LOD) | ~0.015 µg/mL (for R-isomer) | ~0.03 µg/mL | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | ~0.05 µg/mL (for R-isomer) | ~0.1 µg/mL | ~1.0 µg/mL |
| Resolution (Rs) | > 2.0 between enantiomers | > 1.5 between impurities | High efficiency separation |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 10 - 25 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical results. Below are representative protocols for Chiral HPLC, GC-FID, and Chiral CE methods.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
This method is highly effective for the simultaneous determination of chemical and enantiomeric purity.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (e.g., 90:10:0.1, v/v/v). The exact ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for assessing the purity of the compound and quantifying volatile impurities and residual solvents. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analyte.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
Chromatographic Conditions:
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 250 °C at 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
Sample Preparation (with Derivatization):
-
Dissolve approximately 10 mg of the sample in 1 mL of anhydrous pyridine.
-
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature and inject into the GC.
Method 3: Chiral Capillary Electrophoresis (CE)
Chiral CE offers high separation efficiency and requires minimal sample and solvent consumption, making it an excellent alternative for enantiomeric purity determination.[1][2]
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm ID, 60 cm total length, 50 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector, such as 20 mM sulfated-β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Sample Preparation:
-
Dissolve the sample in the BGE to a concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter.
Visualizing the Workflows
Diagrams can effectively illustrate complex processes. The following are Graphviz representations of a general analytical method validation workflow and the specific workflow for the Chiral HPLC method.
References
Performance comparison of different pyrrolidine-based catalysts
For Researchers, Scientists, and Drug Development Professionals
The field of asymmetric organocatalysis has established itself as an indispensable tool in modern synthetic chemistry, providing a greener and more efficient alternative to traditional metal-based catalysts.[1] Within this field, pyrrolidine derivatives have emerged as a privileged structural motif, capable of catalyzing a wide array of stereoselective transformations.[2] This guide offers a comparative analysis of the performance of various pyrrolidine-based catalysts in key asymmetric reactions, supported by experimental data to facilitate catalyst selection for specific synthetic challenges.
Comparative Performance in Key Asymmetric Reactions
The efficacy of pyrrolidine-based catalysts is most prominently demonstrated in fundamental carbon-carbon bond-forming reactions such as the Aldol, Michael, and Mannich reactions. The performance of these catalysts is typically evaluated based on reaction yield, diastereoselectivity (dr), and enantioselectivity (ee).
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a cornerstone for the construction of β-hydroxy carbonyl compounds and serves as a critical benchmark for the effectiveness of new organocatalysts.[1][3] The introduction of substituents on the pyrrolidine ring can significantly influence the steric environment of the catalytic site, thereby impacting the stereochemical outcome of the reaction.[1]
| Catalyst | Additive | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | None | DMSO | 24 | 95 | 95:5 | 96 | [1] |
| L-Prolinamide | None | DMSO | 48 | 85 | 90:10 | 88 | [1] |
| (S)-2-(Pyrrolidin-2-yl)ethan-1-amine | None | Water | 72 | 68 | 85:15 | 80 | [1] |
| Boc-L-Prolinamide | None | DMSO | 24 | 92 | 93:7 | 95 | [3] |
| Proline-Threonine Dipeptide | Benzoic Acid | CHCl₃ | 12 | 85 | - | 97 | [4] |
| Diarylprolinol Silyl Ether | TFA | CH₂Cl₂ | 2 | 98 | 94:6 | 99 | [5] |
Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction between Cyclohexanone and 4-Nitrobenzaldehyde. [1][3][4][5] Note: The data presented is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.
Asymmetric Michael Addition
The asymmetric Michael addition is a vital reaction for the formation of 1,5-dicarbonyl compounds and their derivatives. Pyrrolidine-based catalysts have demonstrated high efficiency in promoting the conjugate addition of aldehydes and ketones to nitroolefins and other Michael acceptors.[6]
| Catalyst | Michael Acceptor | Michael Donor | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| (S)-2-Methoxymethylpyrrolidine | trans-β-Nitrostyrene | Propanal | Toluene | 48 | 85 | 88:12 | 92 | [1] |
| Diarylprolinol Silyl Ether | trans-β-Nitrostyrene | Propanal | Toluene | 2 | 99 | 95:5 | 99 | [6] |
| Boc-L-Prolinamide | Nitromethane | Cyclohexanone | None | 48 | 88 | - | 91 | [3] |
Table 2: Performance of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition. [1][3][6] Note: The data presented is compiled from different studies, and direct comparisons should be made with caution as reaction conditions may vary.
Asymmetric Mannich Reaction
The Mannich reaction provides a direct pathway to β-amino carbonyl compounds, which are crucial building blocks in medicinal chemistry. Pyrrolidine-based catalysts facilitate this reaction with a high degree of stereocontrol.[3]
| Catalyst | Imine | Ketone | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |
| L-Proline | N-PMP-protected imine of p-anisaldehyde | Cyclohexanone | DMSO | 24 | 90 | 90:10 | 92 | [3] |
| Boc-L-Prolinamide | N-PMP-protected imine of p-anisaldehyde | Cyclohexanone | DMSO | 12 | 95 | 95:5 | 98 | [3] |
Table 3: Performance of Boc-Protected Pyrrolidine Catalysts in the Asymmetric Mannich Reaction. [3] Note: The data presented is compiled from different studies and direct comparison should be made with caution as reaction conditions may vary.
Mechanistic Pathways and Experimental Workflow
The catalytic activity of pyrrolidine-based catalysts stems from their ability to form key intermediates, namely enamines and iminium ions, with carbonyl substrates.[5]
Caption: General mechanism of enamine catalysis by pyrrolidine derivatives.
Caption: Iminium ion catalysis for conjugate additions.
A general experimental workflow for these organocatalyzed reactions is outlined below.
Caption: A general experimental workflow for organocatalyzed reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for the successful application of these catalysts. Below are representative protocols for the Aldol and Michael reactions.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by Boc-L-Prolinamide
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Ketone (10.0 mmol, 10.0 equiv)
-
Boc-L-Prolinamide catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the aldehyde, ketone, and Boc-L-Prolinamide catalyst.[3]
-
Add anhydrous DMSO to the vial.[3]
-
Stir the reaction mixture at room temperature for the time indicated in the respective data table.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).[3]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC analysis.[3]
General Procedure for the Asymmetric Michael Addition Catalyzed by a Diarylprolinol Silyl Ether
Materials:
-
Aldehyde (1.2 mmol, 1.2 equiv)
-
Nitroolefin (1.0 mmol, 1.0 equiv)
-
Diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%)
-
Anhydrous Toluene (2.0 mL)
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
To a stirred solution of the nitroolefin (1.0 mmol) and the diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) in anhydrous toluene (2.0 mL) at room temperature, add the aldehyde (1.2 mmol).[6]
-
Stir the reaction mixture at room temperature for the time specified in the data table.
-
Monitor the reaction by TLC.
-
Upon completion, directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis of the purified product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride, fostering a culture of safety and environmental responsibility within the laboratory.
Waste Characterization and Hazard Assessment
Before initiating any disposal protocol, it is crucial to characterize the waste material. This compound is an organic chemical compound. Based on available safety data for similar compounds, it should be handled as a substance that may cause skin and eye irritation.[1][2] As a hydrochloride salt, it is acidic.
Key characteristics for disposal:
-
Physical State: Solid
-
Chemical Nature: Acidic, non-halogenated organic compound.
Segregation of Chemical Waste
Proper segregation is a critical step to prevent dangerous reactions and to ensure cost-effective and compliant disposal.[3][4][5]
-
Do not mix this compound waste with other waste streams, especially bases, strong oxidizing agents, or halogenated organic waste.[4][6][7]
-
Keep halogenated and non-halogenated solvent wastes in separate, designated containers.[7][8][9]
Waste Accumulation and Labeling
All chemical waste must be accumulated in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[4][10]
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap.[4][10] The container should be made of a material that does not react with the chemical.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
The associated hazards (e.g., "Irritant," "Acidic").
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[10][11] Do not overfill the container; leave at least 10% headspace to allow for expansion.
Disposal Procedure
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or equivalent department.[10][11]
-
Request Pickup: Once the waste container is full or you no longer need to add to it, submit a chemical waste pickup request to your EHS department.
-
Do Not Dispose Down the Drain: This chemical should not be disposed of down the sink.[11] Only certain non-hazardous, water-soluble chemicals in small quantities may be approved for drain disposal by EHS.[4][12][13]
-
Empty Container Disposal: Once the chemical waste has been collected, the empty container must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous waste and dispose of it accordingly.[11][14]
-
After triple-rinsing, deface or remove the hazardous waste label and dispose of the container as regular laboratory glass or plastic waste, as per your institution's guidelines.[11]
-
Quantitative Data Summary
The following table summarizes typical quantitative data that would be found on a Safety Data Sheet (SDS) for a chemical like this compound. Researchers must always refer to the specific SDS provided by the manufacturer for exact values.
| Data Point | Typical Information |
| pH | Acidic (as a hydrochloride salt) |
| Flash Point | Data not available for the hydrochloride salt. The free base may be combustible. |
| Solubility | Likely soluble in water. |
| Permissible Exposure Limits | Not established. Handle with appropriate personal protective equipment (PPE). |
| Toxicity Data (LD50/LC50) | Data not available. Treat as a potentially harmful substance. |
| Hazard Class (for transport) | May be classified as a corrosive or irritant depending on concentration and specific transport regulations. |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory chemical waste management protocols. These protocols are derived from regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States, and similar bodies in other countries. The core principle is the cradle-to-grave management of hazardous waste, ensuring it is handled safely from generation to final disposal.[10][11]
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. echemi.com [echemi.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. sfasu.edu [sfasu.edu]
- 13. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-Ethyl pyrrolidine-2-carboxylate hydrochloride
Essential Safety and Handling Guide for (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound (CAS No. 33305-75-8). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. Appropriate PPE is mandatory to mitigate these risks.
Hazard Classification:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][2] |
| H315 | Causes skin irritation.[1][2] |
| H318 | Causes serious eye damage.[1] |
| H335 | May cause respiratory irritation.[2] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and dust, preventing serious eye damage. |
| Skin Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing is also recommended. | Prevents skin irritation and absorption of the chemical. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if ventilation is inadequate or if dust/aerosols are generated.[3] | Protects against respiratory tract irritation. |
Safe Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent accidental exposure.
Handling Protocols:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Avoid the formation of dust and aerosols.
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]
-
Wash hands and any exposed skin thoroughly after handling.[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5]
-
Use non-sparking tools and take precautionary measures against static discharge.[5]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep containers sealed in a dry environment at room temperature.[1]
-
Store locked up.[6]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are critical.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. |
| In Case of Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately. |
Spill and Disposal Management
Proper containment and disposal are necessary to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, carefully sweep or scoop up the material, avoiding dust generation.
-
Collect: Place the spilled material into a suitable, closed container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan:
-
Dispose of this chemical and its container as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the product to be released into the environment.
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Figure 1: Standard Handling Protocol.
Caption: Figure 2: Chemical Spill Response Plan.
References
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
